Altromycin D
Description
from an actinomycete; structure given in second source
Structure
2D Structure
Properties
CAS No. |
128461-01-8 |
|---|---|
Molecular Formula |
C47H59NO17 |
Molecular Weight |
910.0 g/mol |
IUPAC Name |
methyl 2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate |
InChI |
InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3 |
InChI Key |
CSPDCSMLEJFUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin D |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Altromycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin D is a member of the altromycin complex, a group of potent Gram-positive antibacterial agents. This document provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, methods for its isolation and fermentation, and the techniques used for its structural elucidation. Furthermore, it delves into the biosynthetic pathways, mechanism of action, and available quantitative bioactivity data. This guide is intended to serve as a technical resource for professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
The altromycins are a complex of novel anthraquinone-derived antibiotics belonging to the pluramycin family.[1] They exhibit significant activity against Gram-positive bacteria, including strains of Streptococci and Staphylococci.[1] this compound is one of the constituents of this complex, which also includes altromycins A, B, C, and H.[2] The discovery of the altromycins originated from a screening program aimed at identifying novel antimicrobial agents from diverse ecological niches.
Origin and Isolation of the Producing Microorganism
This compound is a secondary metabolite produced by the actinomycete strain designated as AB 1246E-26 .[1]
Geographical Source
The producing organism, actinomycete strain AB 1246E-26, was isolated from a soil sample collected from the South African bushveld.[1] This unique terrestrial environment is a rich source of microbial diversity, offering a promising landscape for the discovery of novel bioactive natural products.
Experimental Protocol: Isolation of Actinomycete Strain AB 1246E-26
While the specific protocol for the isolation of strain AB 1246E-26 is not detailed in the available literature, a general methodology for the isolation of actinomycetes from soil samples can be outlined as follows:
-
Sample Collection and Pre-treatment: Soil samples are collected from the desired location. To selectively isolate actinomycetes, the soil is often air-dried to reduce the population of Gram-negative bacteria.[3][4] Heat treatment of the soil suspension (e.g., 50°C for 60 minutes) can also be employed for the same purpose.[4]
-
Serial Dilution: A soil suspension is prepared by mixing a known weight of the pre-treated soil with sterile water or a saline solution.[5] This suspension is then serially diluted to obtain a range of microbial concentrations.
-
Plating and Incubation: Aliquots of the dilutions are plated on a selective medium for actinomycetes, such as Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA).[3][4] The media are typically supplemented with antifungal agents like cycloheximide or nystatin to inhibit fungal growth.[6] Plates are incubated at a suitable temperature, usually 28-30°C, for 7 to 14 days.[3][6]
-
Colony Selection and Purification: Actinomycete colonies are typically identified by their characteristic dry, chalky, and filamentous appearance.[5] Individual colonies are then selected and sub-cultured on fresh agar plates to obtain pure cultures.
Fermentation and Production of this compound
The production of altromycins is achieved through submerged fermentation of the actinomycete strain AB 1246E-26.
Fermentation Parameters
Specific details for the optimal production of this compound are not extensively published. However, general parameters for the fermentation of pluramycin-like antibiotics by actinomycetes can be described:
-
Media Composition: The fermentation medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, peptone), and essential minerals.[1]
-
pH: The initial pH of the medium is a critical factor and is generally adjusted to a neutral or slightly alkaline range (pH 7.0-7.4).
-
Temperature: Incubation is carried out at a temperature conducive to the growth of the actinomycete, typically around 28-30°C.
-
Aeration and Agitation: Adequate aeration and agitation are crucial for the growth of the aerobic actinomycete and for the production of secondary metabolites. This is usually achieved in a shaker incubator.
Experimental Protocol: Fermentation and Purification
A general protocol for the fermentation and subsequent purification of altromycins is as follows:
-
Inoculum Preparation: A seed culture of strain AB 1246E-26 is prepared by inoculating a suitable broth medium and incubating it until sufficient growth is achieved.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The fermentation is carried out for a period of several days, during which the production of altromycins is monitored.
-
Extraction: After the fermentation is complete, the whole broth is extracted with an organic solvent, such as ethyl acetate, to recover the altromycin complex.[2][6]
-
Purification: The crude extract is then subjected to chromatographic techniques for the separation and purification of the individual altromycins. Counter-current chromatography has been successfully used for the isolation of the altromycin components.[2]
Structural Elucidation
The chemical structure of this compound and other members of the complex was determined using a combination of spectroscopic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework and the connectivity of the atoms within the altromycin molecules.
-
Mass Spectrometry (MS): Mass spectral data provided information about the molecular weight and fragmentation patterns of the compounds, aiding in the confirmation of the proposed structures.[2]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR and UV spectroscopy provided information about the functional groups present and the chromophore of the anthraquinone core, respectively.[2]
While the exact experimental parameters for the spectral acquisition for this compound are not publicly available, standard NMR and MS techniques for natural product characterization would have been employed.
Biosynthesis of Altromycins
The biosynthesis of pluramycin-type antibiotics, including the altromycins, is a complex process involving a polyketide synthase (PKS) and various tailoring enzymes. While the specific biosynthetic gene cluster for altromycins has not been explicitly detailed in the reviewed literature, the general pathway for related compounds involves the assembly of a polyketide chain which then undergoes cyclization and subsequent modifications, including glycosylation with unique deoxyamino sugars.
Mechanism of Action
The mechanism of action of pluramycin-like antibiotics, such as the altromycins, is primarily attributed to their interaction with DNA.
DNA Intercalation and Alkylation
These compounds are known to intercalate into the DNA double helix.[7] The anthraquinone core inserts between the base pairs, while the sugar moieties are believed to play a role in the sequence-specific recognition and binding.[7] Some pluramycins also possess the ability to alkylate DNA, forming covalent adducts that can lead to strand scission and inhibition of DNA replication and transcription, ultimately resulting in cell death.[8]
Signaling Pathway Visualization
The direct effect of this compound on specific bacterial signaling pathways is not well-documented. However, the downstream consequences of DNA damage, a primary mechanism of pluramycins, can trigger a cascade of cellular responses, including the SOS response in bacteria. The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.
Quantitative Bioactivity Data
The altromycins have demonstrated potent antibacterial activity against a range of Gram-positive bacteria.
| Organism | MIC (µg/mL) |
| Streptococci | 0.2 - 3.12 |
| Staphylococci | 0.2 - 3.12 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of the altromycin complex against Gram-positive bacteria.[1] |
Conclusion
This compound, a member of the pluramycin family of antibiotics, originates from the actinomycete strain AB 1246E-26, isolated from South African soil. Its production involves conventional fermentation techniques followed by extraction and chromatographic purification. The structure of this compound has been elucidated using a combination of spectroscopic methods. Its mechanism of action is believed to involve DNA intercalation and potential alkylation, leading to the inhibition of essential cellular processes in bacteria. The potent antibacterial activity of the altromycins against Gram-positive pathogens underscores their potential as leads for the development of new anti-infective agents. Further research into the specific biosynthetic pathway and the precise molecular interactions with its cellular targets will be crucial for the future development of this class of antibiotics.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Altromycin D from Streptomyces sp.
Abstract
This technical guide provides a comprehensive overview of Altromycin D, a potent Gram-positive antibiotic, and its producing organism, an actinomycete designated as Streptomyces sp. AB 1246E-26. The altromycins belong to the pluramycin-like, anthraquinone-derived class of antibiotics and exhibit significant activity against clinically relevant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties of altromycins, the generalized regulatory pathways governing their biosynthesis in Streptomyces, and detailed experimental protocols for their production, isolation, and analysis. By consolidating current knowledge, this guide aims to facilitate further research into the therapeutic potential of this compound and the bioengineering of its producing strain for enhanced yields and the generation of novel analogs.
Introduction
The genus Streptomyces is a cornerstone of natural product discovery, responsible for producing over two-thirds of the clinically useful antibiotics of natural origin.[1] These filamentous bacteria possess complex secondary metabolisms, enabling them to synthesize a vast array of structurally diverse and biologically active compounds.[2][3][4] A notable example is the altromycin complex, a group of novel anthraquinone-derived antibiotics isolated from an actinomycete, strain AB 1246E-26, which was sourced from a South African bushveld soil.[5]
The altromycins are structurally related to the pluramycins and demonstrate potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococci and Streptococci.[5][6][7] This guide focuses on this compound, a key component of this complex, and provides a technical framework for its study, from the cultivation of the producing organism to the detailed analysis of the final compound.
Physicochemical and Biological Properties of Altromycins
The altromycin complex consists of several related congeners, including Altromycin A, B, C, and D.[7] Their characterization has been accomplished through a combination of spectroscopic and spectrometric techniques.
Data Presentation
Quantitative data regarding the physicochemical properties and biological activity of the altromycins are summarized in the tables below.
| Table 1: Physicochemical Properties of Altromycin Congeners | ||
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C47H59NO17 | 909.97[8] |
| Altromycin H | C36H41NO12 | 679.7[9] |
| Altromycin I | C37H43NO12 | 693.7[10] |
| Table 2: Antibacterial Activity of the Altromycin Complex | |
| Target Organisms | Minimum Inhibitory Concentration (MIC, µg/ml) |
| Streptococci | 0.2 - 3.12[5] |
| Staphylococci | 0.2 - 3.12[5] |
Mechanism of Action
Studies on Altromycin B, a representative of the complex, indicate that its cytotoxic action involves the targeting of DNA.[9] It has been shown to preferentially inhibit DNA and RNA synthesis.[6] The proposed mechanism is the covalent modification of guanine residues via alkylation by the molecule's epoxide functional group.[6]
Biosynthesis and Regulation in Streptomyces
The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, governed by complex genetic networks that respond to a variety of physiological and environmental signals.[11][12][13] The genes responsible for the production of a specific antibiotic are typically organized into large biosynthetic gene clusters (BGCs).[14][15]
Regulation occurs at multiple levels, involving:
-
Pathway-Specific Regulators: Often encoded within the BGC, these regulators, such as members of the Streptomyces Antibiotic Regulatory Protein (SARP) family, directly control the transcription of the biosynthetic genes.[11][14]
-
Pleiotropic Regulators: These are global regulators that coordinate secondary metabolism with other cellular processes like morphological differentiation and primary metabolism.[2][14] An example is the Crp protein, which acts as a master regulator of secondary metabolism in Streptomyces.[16]
-
Signaling Molecules: Small, diffusible molecules like γ-butyrolactones function as autoregulators, initiating complex regulatory cascades upon reaching a threshold concentration, which is a form of quorum sensing.[17] These hormone-like molecules bind to specific receptor proteins, which in turn control the expression of regulatory genes.[11][12][13]
Mandatory Visualization
Caption: Generalized signaling pathway for antibiotic production in Streptomyces.
Experimental Protocols
This section details the methodologies for the cultivation of the producing organism, and the subsequent isolation, purification, and analysis of this compound.
Cultivation of Streptomyces sp. AB 1246E-26
Standard protocols for the fermentation of Streptomyces species are applicable for the production of altromycins.
Methodology:
-
Strain Maintenance: Maintain stock cultures of Streptomyces sp. AB 1246E-26 as spore suspensions or mycelial fragments in 20% glycerol at -80°C for long-term storage.[18] For routine use, grow the strain on a suitable solid medium like ISP-4 agar at 28°C until sporulation is observed.[19]
-
Seed Culture Preparation:
-
Production Fermentation:
-
Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing the production medium. The composition of the production medium should be optimized for maximum altromycin yield.
-
Continue incubation at 28°C with shaking at 250 rpm for 7-10 days.[19][21] Monitor the production of altromycins periodically via analytical HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for this compound production and isolation.
Isolation and Purification of Altromycins
The altromycin complex can be recovered from the fermentation broth using solvent extraction and purified via chromatography.
Methodology:
-
Extraction: Following fermentation, extract the entire broth (including mycelia and supernatant) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[7] Repeat the extraction process 2-3 times to ensure complete recovery.
-
Concentration: Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: Subject the crude extract to counter-current chromatography for the separation of the individual altromycin congeners.[7] Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
Analytical Methods for Characterization and Quantification
A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation and quantification of this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the detection and quantification of this compound during production and purification.[22][23]
-
Table 3: Example HPLC Parameters for Antibiotic Analysis
Parameter Condition Column Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm)[19] Mobile Phase Isocratic elution with 0.05 M Na2HPO4, Acetonitrile, and Methanol (70:10:20, v/v/v), pH 8[24] Flow Rate 1.0 ml/min[24] Detection UV at 230 nm[24] | Injection Volume | 20 µl[24] |
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are critical for the complete structural elucidation of the molecule, including stereochemistry.[7]
-
Spectroscopy (UV/IR): Ultraviolet-visible (UV) and infrared (IR) spectroscopy can confirm the presence of the characteristic anthraquinone chromophore.[7]
Genetic Manipulation of the Producing Strain
Genetic manipulation of Streptomyces sp. AB 1246E-26 can be employed to improve this compound titers or to generate novel derivatives through pathway engineering.
Methodology Overview:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from a liquid culture of Streptomyces sp. AB 1246E-26 using established protocols that typically involve lysozyme treatment followed by phenol-chloroform extraction or commercial kits.[20]
-
Gene Cluster Identification: Use genome sequencing and bioinformatic tools like antiSMASH to identify and annotate the this compound biosynthetic gene cluster.[15]
-
Genetic Modification: Employ techniques such as intergeneric conjugation from E. coli to introduce plasmids for gene overexpression or targeted gene disruption via homologous recombination to study gene function or enhance production.[15][19][21]
Conclusion and Future Perspectives
This compound represents a promising antibiotic with potent activity against Gram-positive pathogens. This guide provides a foundational set of protocols and data to enable further investigation into this important natural product. While the producing organism has been identified and methods for production and isolation are established, significant opportunities for future research remain.
Key areas for future exploration include the complete sequencing and characterization of the this compound biosynthetic gene cluster, the elucidation of its specific regulatory networks, and the application of synthetic biology and genetic engineering techniques to enhance production yields and create novel, therapeutically valuable altromycin analogs. Such efforts will be crucial in advancing our understanding of Streptomyces secondary metabolism and in developing the next generation of antibiotic drugs.
References
- 1. Streptomyces - Wikipedia [en.wikipedia.org]
- 2. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.org]
- 9. Altromycin H | 160219-87-4 | Benchchem [benchchem.com]
- 10. Altromycin I | C37H43NO12 | CID 5488697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 13. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 16. Crp Is a Global Regulator of Antibiotic Production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. d-nb.info [d-nb.info]
An In-depth Technical Guide to Altromycin D: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin D is a potent Gram-positive antibiotic belonging to the pluramycin family of natural products.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes a detailed summary of its spectroscopic data, experimental protocols for its isolation, and a visualization of its presumed mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, antibiotic development, and related fields.
Chemical Structure and Identification
This compound is a complex glycosidic antibiotic produced by the fermentation of an actinomycete, designated as culture AB 1246E-26.[2] Its intricate structure features an anthraquinone-derived core, characteristic of the pluramycin class of antibiotics, adorned with multiple sugar moieties.
The definitive chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2]
SMILES Notation: C--INVALID-LINK--C1)O">C@HO[C@@H]1C(O)(C(OC)=O)C2=CC(C(C3=C4C(O)=C(--INVALID-LINK--C--INVALID-LINK--([C@@H]5O[C@@H]6C--INVALID-LINK----INVALID-LINK--C">C@@HOC)C)C=C3)=O)=C(C(OC(C7(C(O7)C)C)=C8[H])=C2C8=O)C4=O[3]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C47H59NO17 | [3] |
| Molecular Weight | 909.97 g/mol | [3] |
| CAS Number | 128461-01-8 | [3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [5] |
Spectroscopic Data
| Spectroscopic Method | Key Observations (for the Altromycin class) |
| UV-Vis Spectroscopy | Consistent with an anthraquinone-derived chromophore. |
| Infrared (IR) Spectroscopy | Indicates the presence of hydroxyl, carbonyl, and glycosidic linkage functionalities. |
| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight. Fragmentation patterns help in identifying the sugar moieties and the aglycone core. |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are critical for determining the connectivity of atoms and the stereochemistry of the molecule. |
Experimental Protocols
Isolation of this compound
The altromycins, including this compound, are produced by the fermentation of the actinomycete strain AB 1246E-26.[2] The isolation of these compounds from the fermentation broth is a multi-step process.
Experimental Workflow for Altromycin Isolation
Caption: Workflow for the isolation of this compound.
A key step in the purification of the altromycin complex is counter-current chromatography (CCC) .[2] This technique is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. In CCC, two immiscible liquid phases are used, and the separation is based on the differential partitioning of the components between these two phases. This method is particularly well-suited for the separation of complex mixtures of natural products.
Mechanism of Action and Biological Activity
This compound exhibits activity against Gram-positive bacteria.[1] While the specific signaling pathways affected by this compound have not been fully elucidated, its structural similarity to other pluramycin antibiotics, such as Altromycin B, suggests a likely mechanism of action involving interaction with DNA.
Altromycin B has been shown to intercalate into the DNA minor groove and subsequently alkylate guanine bases, leading to the inhibition of DNA replication and transcription.[6] It is highly probable that this compound shares this mode of action.
References
- 1. Altromycin H | 160219-87-4 | Benchchem [benchchem.com]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. Altromycin H | C36H41NO12 | CID 5488701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]
- 6. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of Altromycin D as a DNA intercalating agent
An In-depth Technical Guide on the Core Mechanism of Action of Altromycin D as a DNA Intercalating Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent antitumor antibiotic belonging to the pluramycin family, a class of natural products known for their significant activity against Gram-positive bacteria and various cancer cell lines.[1] The cytotoxic effects of these compounds are primarily attributed to their interaction with cellular DNA. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a DNA intercalating and alkylating agent. Drawing from extensive studies on the closely related and structurally similar Altromycin B and hedamycin, this document presents a detailed model for this compound's interaction with DNA.[2][3] It outlines a dual mechanism involving initial reversible DNA intercalation followed by irreversible covalent alkylation. Furthermore, this guide provides a summary of quantitative binding data for related compounds to offer a comparative framework, details key experimental protocols for studying such interactions, and visualizes the mechanism and experimental workflows.
Core Mechanism of Action: A Dual Approach
The pluramycin family of antibiotics, including this compound, employs a sophisticated two-step mechanism to exert its cytotoxic effects: threading intercalation and subsequent covalent alkylation of DNA. This dual action ensures a high-affinity, sequence-selective, and irreversible binding to the DNA duplex, ultimately disrupting critical cellular processes like replication and transcription.
Step 1: Reversible Threading Intercalation
The initial interaction between this compound and DNA is a non-covalent binding event. The process is best described as "threading intercalation," a mechanism also observed for antibiotics like nogalamycin.[2][4]
-
Initial Association: The this compound molecule first associates with the DNA duplex, likely through electrostatic interactions.
-
Threading: The bulky sugar moieties of the Altromycin molecule are threaded through the DNA helix, with the disaccharide chain positioning itself within the minor groove and other glycosidic substituents potentially occupying the major groove.[2][3]
-
Intercalation: The planar anthraquinone chromophore, the core of the molecule, then inserts itself between adjacent base pairs of the DNA double helix. This intercalation event unwinds and lengthens the DNA helix, causing significant structural distortion.[2]
This threading model creates a stable, yet reversible, complex that properly orients the reactive part of the this compound molecule for the subsequent alkylation step.
Step 2: Irreversible Covalent Alkylation
Following intercalation, a more permanent modification occurs. The epoxide side chain, a key structural feature of this compound, is positioned in the major groove in close proximity to a guanine base.[2]
-
Nucleophilic Attack: The N7 atom of guanine, a strong nucleophile, attacks the electrophilic epoxide ring on the this compound molecule.[2][5]
-
Covalent Adduct Formation: This attack leads to the opening of the epoxide ring and the formation of a stable, covalent bond between the drug and the guanine base.[2] This irreversible alkylation effectively locks the drug onto the DNA strand.
Studies on related pluramycins like hedamycin and DC92-B have shown a preference for alkylating guanine residues within specific sequences, such as 5'-CGT, 5'-TGT, and 5'-CGG.[3][6][7] This sequence selectivity is guided by the specific interactions of the drug's sugar residues within the DNA grooves.[3]
Quantitative Data on DNA Binding
| Compound | DNA Type | Method | Binding Constant (Kb or Kd) | Reference(s) |
| Tetracycline HCl | Calf Thymus DNA | UV-Vis Spectroscopy | Kb = (6.9 ± 0.3) × 10⁴ M⁻¹ | [8] |
| Ciprofloxacin HCl | Calf Thymus DNA | UV-Vis Spectroscopy | Kb = (2.8 ± 0.6) × 10⁴ M⁻¹ | [8] |
| Daunorubicin | [poly(dGdC)]₂ | Spectroscopic Titration | Kd ≈ 1-10 µM range | [9] |
| Ethidium Bromide | Calf Thymus DNA | Fluorescence Spectroscopy | Kapp = 1.0 × 10⁷ M⁻¹ |
Note: This table presents data for comparative purposes to illustrate the typical range of binding affinities for DNA intercalating agents. The experimental conditions (e.g., buffer composition, ionic strength, temperature) significantly influence these values.
Experimental Protocols
The characterization of a DNA intercalating agent like this compound involves a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
UV-Visible Spectrophotometry Titration
-
Principle: This technique monitors changes in the absorbance spectrum of DNA or the ligand upon complex formation. Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the DNA's λmax (~260 nm) due to the stabilization of the helix and electronic interactions between the intercalator and the DNA bases.[10]
-
Materials:
-
Double-beam UV-Vis spectrophotometer with temperature control.
-
1 cm path length quartz cuvettes.
-
Calf Thymus DNA (CT-DNA) stock solution.
-
This compound stock solution in an appropriate solvent (e.g., DMSO, ethanol).
-
Titration buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
-
Procedure:
-
Prepare a solution of CT-DNA in the titration buffer. Determine its concentration accurately by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M⁻¹cm⁻¹ (per nucleotide).
-
Place a fixed concentration of CT-DNA (e.g., 20-50 µM) in both the sample and reference cuvettes.
-
Record the initial absorbance spectrum from 220 nm to 500 nm to establish a baseline.
-
Perform a titration by making successive additions of small aliquots of the this compound stock solution to the sample cuvette. Add an equivalent volume of the solvent to the reference cuvette to correct for dilution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the UV-Vis spectrum.
-
Monitor the changes in absorbance at the DNA λmax (~260 nm) and any ligand-specific absorbance peaks.
-
The intrinsic binding constant (Kb) can be calculated by plotting [DNA]/(εA - εf) versus [DNA] according to the Wolfe-Shimer equation or similar models.[8]
-
Fluorescence Spectroscopy: Ethidium Bromide (EtBr) Displacement Assay
-
Principle: Ethidium bromide is a classic intercalator that exhibits a significant increase in fluorescence quantum yield upon binding to DNA. A compound that can compete with EtBr for the same intercalation sites will displace it, leading to a measurable quenching of the EtBr-DNA fluorescence. This competitive binding assay is a strong indicator of an intercalative binding mode.
-
Materials:
-
Spectrofluorometer with temperature control.
-
1 cm path length quartz fluorescence cuvettes.
-
CT-DNA, Ethidium Bromide, and this compound stock solutions.
-
Titration buffer.
-
-
Procedure:
-
Prepare a solution of the CT-DNA-EtBr complex by incubating a fixed concentration of CT-DNA (e.g., 20 µM) with EtBr at a ratio that ensures saturation (e.g., 1:1 or 1:2) in the titration buffer.
-
Place the CT-DNA-EtBr solution in the cuvette and record its fluorescence emission spectrum (typically exciting around 480-520 nm and measuring emission from 550-700 nm).
-
Add successive aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix, equilibrate for 2-5 minutes, and record the fluorescence emission spectrum.
-
Observe the quenching of the fluorescence intensity at the emission maximum (~600 nm).
-
The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant and apparent binding constant (Kapp).
-
Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral structure of macromolecules. The standard B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation alters the helical structure of DNA, leading to significant changes in its CD spectrum, often an increase in the intensity of both bands, providing evidence of binding and conformational changes.[11][12]
-
Materials:
-
CD spectropolarimeter equipped with a nitrogen purge and temperature control.
-
Circular quartz cuvettes (e.g., 1 cm or 0.1 cm path length).
-
CT-DNA and this compound stock solutions.
-
Titration buffer.
-
-
Procedure:
-
Prepare a DNA solution (e.g., 50-100 µM) in the titration buffer.
-
Place the DNA solution in the cuvette and record the CD spectrum from approximately 320 nm to 220 nm.
-
Record a baseline spectrum of the buffer alone and subtract it from the DNA spectrum.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
Analyze the changes in the CD signal at the characteristic positive and negative bands to monitor the conformational changes in the DNA upon ligand binding.
-
DNase I Footprinting
-
Principle: This technique identifies the specific binding site of a ligand on a DNA fragment. A DNA fragment, radioactively or fluorescently labeled at one end, is subjected to limited cleavage by the endonuclease DNase I. In the presence of a bound ligand like this compound, the region of DNA covered by the ligand is protected from cleavage. When the resulting fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments compared to a control reaction without the ligand.[13][14][15]
-
Materials:
-
A specific DNA fragment of interest (100-300 bp), end-labeled with ³²P or a fluorescent dye.
-
DNase I and appropriate dilution buffer.
-
This compound.
-
Binding buffer.
-
Stop solution (e.g., containing EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) setup.
-
-
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound in a binding buffer to allow complex formation. A control reaction with no drug is essential.
-
Add a carefully titrated amount of DNase I to each reaction and incubate for a short, precise time (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule.
-
Terminate the reaction by adding a stop solution.
-
Purify the DNA fragments (e.g., by phenol-chloroform extraction and ethanol precipitation).
-
Resuspend the fragments in a loading buffer, denature them by heating, and separate them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography (for ³²P) or fluorescence imaging.
-
Compare the cleavage pattern of the drug-treated lanes to the control lane. The region where bands are absent or significantly reduced in the presence of this compound is the footprint, indicating its binding site.
-
General Experimental Workflow
The characterization of a potential DNA intercalator follows a logical progression of experiments, from initial confirmation of binding to detailed analysis of the binding mode and sequence specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedamycin intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminating Intercalative Effects of Threading Intercalator Nogalamycin, from Classical Intercalator Daunomycin, Using Single Molecule Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of hedamycin and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 10. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 12. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 15. med.upenn.edu [med.upenn.edu]
A Technical Guide to the Gram-Positive Antibacterial Spectrum of Altromycin D
This technical guide provides an in-depth overview of the Gram-positive antibacterial spectrum of Altromycin D, a novel anthraquinone-derived antibiotic.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anti-infective agent. This document details its activity, proposed mechanism of action, and the experimental protocols used to determine its efficacy.
Gram-Positive Antibacterial Spectrum
This compound is part of the altromycin complex of antibiotics, which have demonstrated potent activity against a range of Gram-positive bacteria.[1][3] The altromycins exhibit notable efficacy against various species of Streptococci and Staphylococci.[1][3]
Table 1: Minimum Inhibitory Concentrations (MICs) of the Altromycin Complex against Gram-Positive Bacteria
| Bacterial Genera | MIC Range (µg/mL) |
| Streptococcus spp. | 0.2 - 3.12 |
| Staphylococcus spp. | 0.2 - 3.12 |
This data represents the range of activity for the altromycin complex as a whole, as reported in the initial discovery literature.[1]
Proposed Mechanism of Action
The primary molecular target of altromycins is believed to be DNA.[3] The proposed mechanism involves DNA intercalation and alkylation, leading to the inhibition of DNA and RNA synthesis.[3][4] Altromycin B, a closely related compound, is understood to covalently modify guanine residues through the alkylation of its epoxide at the C16 position.[4] This action preferentially inhibits DNA and RNA synthesis over protein synthesis.[4] The presence of an epoxide group is thought to enhance this DNA alkylation capacity.[3]
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro activity of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[7][8] While the specific protocols for the initial this compound studies are not exhaustively detailed in the available literature, a standard broth microdilution method would typically be employed as follows.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the target Gram-positive bacteria (Staphylococcus or Streptococcus species) are cultured overnight in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of this compound are made in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[5]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control containing the bacterial inoculum without any antibiotic, and a negative control containing only sterile broth.[5]
-
The plate is incubated at a temperature of 35 ± 1°C for 16-20 hours under appropriate atmospheric conditions.[6]
-
-
Reading and Interpretation of Results:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[6]
-
Figure 2. General experimental workflow for MIC determination.
Conclusion
This compound, as part of the altromycin complex, demonstrates significant antibacterial activity against clinically relevant Gram-positive pathogens such as Staphylococcus and Streptococcus. Its mechanism of action, believed to involve DNA alkylation and the inhibition of nucleic acid synthesis, provides a strong basis for its bactericidal effects. The data presented in this guide, derived from foundational studies, underscores the potential of this compound and warrants further investigation and development as a therapeutic agent for combating Gram-positive infections.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycin H | 160219-87-4 | Benchchem [benchchem.com]
- 4. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
Unraveling the Architectural Nuances: A Comparative Structural Analysis of Altromycin D and Kidamycin
For the attention of: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a detailed comparative analysis of the chemical structures of Altromycin D and Kidamycin, two potent antitumor antibiotics belonging to the pluramycin family. A comprehensive examination of their shared aglycone core and distinct glycosylation patterns is presented, supported by quantitative data and a review of the experimental methodologies employed for their structural elucidation.
Core Structural Features: A Tale of Two Glycosides
This compound and Kidamycin share a common structural heritage, both featuring a complex aglycone core based on an angucycline framework. This core is a polyketide-derived tetracyclic aromatic system. The significant structural diversity and, consequently, the biological activity of these molecules arise from the nature and arrangement of the sugar moieties attached to this core.
The Aglycone Backbone: A Shared Foundation
The aglycone portion of both this compound and Kidamycin is a derivative of a benzo[a]anthracene-like skeleton. Research has shown that the aglycones of altromycins and kidamycin can be synthesized from a common intermediate, highlighting the close structural relationship of their core scaffolds.
The Glycosidic Distinction: Where the Paths Diverge
The primary and most significant difference between this compound and Kidamycin lies in their glycosylation. Kidamycin is characterized by the presence of two deoxysugar units, L-angolosamine and D-vancosamine, which are C-glycosidically linked to the angucycline core. In contrast, this compound possesses a more complex trisaccharide chain attached to the core.
Quantitative Structural Comparison
The following table summarizes the key quantitative differences between this compound and Kidamycin based on their chemical formulas and molecular weights.
| Property | This compound | Kidamycin |
| Molecular Formula | C47H59NO17 | C39H48N2O9 |
| Molecular Weight | 909.97 g/mol | 688.81 g/mol |
| CAS Number | 128461-01-8 | 11072-82-5 |
Detailed Structural Breakdown
Kidamycin: The structure of Kidamycin features a di-C-glycosylated angucycline core. Specifically, it contains the amino sugars angolosamine and N,N-dimethylvancosamine.[1] These sugar moieties are attached via C-glycosidic bonds, a feature that contributes to the stability and biological activity of the molecule.
This compound: this compound also possesses a pluramycin-type aglycone. However, it is adorned with a trisaccharide chain. This chain consists of two units of a methylated deoxysugar and one unit of an amino sugar. The increased number and different nature of the sugar residues in this compound compared to Kidamycin significantly impact its overall size, polarity, and likely its interaction with biological targets.
Visualizing the Structural Differences
To illustrate the distinct glycosylation patterns of this compound and Kidamycin, the following diagrams are provided.
Caption: Glycosylation patterns of this compound and Kidamycin.
Experimental Protocols for Structural Elucidation
The determination of the complex structures of this compound and Kidamycin relies on a combination of advanced spectroscopic and spectrometric techniques.
Isolation and Purification
The initial step involves the isolation of the compounds from their natural sources, typically from fermentation broths of Streptomyces species. This is achieved through a series of chromatographic techniques, including:
-
Solvent Extraction: To separate the compounds from the fermentation medium.
-
Column Chromatography: Often using silica gel or other stationary phases to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain the individual compounds in high purity.
Structure Determination
The precise atomic connectivity and stereochemistry of this compound and Kidamycin are determined using the following key experimental methods:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and allows for the determination of the molecular formula. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are commonly used.
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and analyze the resulting fragments. This provides valuable information about the sequence and connectivity of the sugar units and their attachment to the aglycone core.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbon atoms in the molecule. The chemical shifts, coupling constants, and integration of signals are used to identify functional groups and the basic carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the sugar rings and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments, including the linkage points of the sugar moieties to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
-
-
The workflow for the structural elucidation of these complex natural products can be visualized as follows:
Caption: General experimental workflow for the isolation and structural elucidation of pluramycin antibiotics.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Extraction of Altromycin D from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of Altromycin D, a novel pluramycin-like antibiotic, from fermentation broth. The methodologies outlined are based on established principles for the recovery of similar secondary metabolites from actinomycete cultures.
Introduction
This compound is a member of the altromycin complex, a group of Gram-positive antibiotics produced by the fermentation of an actinomycete, designated as culture AB 1246E-26.[1][2] Structurally, altromycins belong to the anthraquinone-derived class of antibiotics and are related to the pluramycins.[1][2] The effective recovery of this compound from the fermentation broth is a critical step in its research and development. This protocol details a general procedure for solvent-based extraction and subsequent purification.
Overall Experimental Workflow
The extraction and purification of this compound from the fermentation broth involves a multi-step process. The general workflow is depicted below, starting from the whole fermentation broth and culminating in the isolation of purified this compound.
Experimental Protocols
Materials and Reagents
-
Fermentation Broth: Whole broth containing this compound produced by actinomycete culture AB 1246E-26.
-
Organic Solvents: Ethyl acetate, Chloroform, n-Butanol (HPLC grade).
-
Buffers: pH adjustment reagents (e.g., 1M HCl, 1M NaOH).
-
Drying Agent: Anhydrous sodium sulfate.
-
Chromatography Media: Appropriate stationary and mobile phases for counter-current chromatography or column chromatography.
-
Analytical Standards: Purified this compound standard (if available).
Protocol for Solvent Extraction of this compound from Whole Fermentation Broth
This protocol describes the initial recovery of the altromycin complex from the fermentation broth.
-
pH Adjustment of Broth: Adjust the pH of the whole fermentation broth to a neutral or slightly alkaline value (e.g., pH 7.0-8.0) using 1M NaOH. This can enhance the partitioning of certain antibiotics into the organic solvent.
-
Solvent Addition: Transfer the pH-adjusted fermentation broth to a separation funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or chloroform). For example, for 1 liter of broth, add 1 liter of solvent.
-
Extraction: Stopper the separation funnel and shake vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form: a lower aqueous phase (spent broth) and an upper organic phase containing the extracted compounds.
-
Collection of Organic Phase: Carefully drain and collect the organic phase. The spent aqueous phase can be subjected to a second round of extraction to maximize recovery.
-
Drying of Crude Extract: Pool the organic extracts and add anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Concentrate the dried organic extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a dry crude extract.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol for Purification by Counter-Current Chromatography (CCC)
Counter-current chromatography is a suitable method for the purification of altromycins.[1]
-
Solvent System Selection: Choose an appropriate biphasic solvent system. The selection will depend on the polarity of the altromycins. A systematic approach (e.g., using a series of hexane/ethyl acetate/methanol/water systems) may be necessary to identify the optimal system.
-
Preparation of Stationary and Mobile Phases: Prepare the selected solvent system and allow it to equilibrate in a separation funnel. The upper and lower phases will serve as the stationary and mobile phases.
-
Sample Preparation: Dissolve the dry crude extract in a small volume of the biphasic solvent system.
-
CCC Operation:
-
Fill the CCC column with the selected stationary phase.
-
Set the rotational speed of the centrifuge.
-
Inject the prepared sample.
-
Pump the mobile phase through the column at a defined flow rate.
-
-
Fraction Collection: Collect fractions of the eluent at regular intervals.
-
Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Data Presentation
The following tables present hypothetical quantitative data for the extraction and purification of this compound. These values are for illustrative purposes and should be determined experimentally.
Table 1: Comparison of Different Solvents for this compound Extraction
| Solvent | Solvent:Broth Ratio (v/v) | pH of Broth | Extraction Yield (%) |
| Ethyl Acetate | 1:1 | 7.5 | 85 |
| Chloroform | 1:1 | 7.5 | 78 |
| n-Butanol | 1:1 | 7.5 | 92 |
| Ethyl Acetate | 2:1 | 7.5 | 91 |
Table 2: Summary of a Typical this compound Purification
| Purification Step | Starting Material (mg) | Final Product (mg) | Purity (%) | Recovery (%) |
| Solvent Extraction | 1000 (from 10L broth) | 150 (crude) | 15 | 100 (crude) |
| Counter-Current Chromatography | 150 (crude) | 20 | >95 | 13.3 |
Proposed Mechanism of Action
While the specific signaling pathways involving this compound are not fully elucidated, its mechanism of action is proposed to be similar to that of other pluramycin antibiotics, such as Altromycin B. This involves interaction with DNA, leading to cytotoxicity in target cells.[3]
The proposed mechanism involves the intercalation of the this compound molecule into the DNA double helix.[3] This is followed by the formation of a covalent bond between the antibiotic and a guanine base, leading to the formation of a DNA adduct.[3] This adduct can block the processes of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in the affected cell.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Altromycin D using Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin D is a potent Gram-positive antibiotic belonging to the pluramycin family of anthraquinone-derived compounds. It is produced by the fermentation of an actinomycete strain, AB 1246E-26.[1][2] The complex nature of fermentation broths necessitates a robust and efficient purification strategy to isolate this compound for further research and development. Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that offers several advantages for the purification of natural products, including high recovery rates and the elimination of irreversible sample adsorption to a solid support.[3] This document provides a detailed application note and a generalized protocol for the purification of this compound from a fermentation broth using counter-current chromatography.
Principle of Counter-Current Chromatography
Counter-current chromatography is a support-free liquid-liquid chromatographic technique where separation is achieved based on the differential partitioning of solutes between two immiscible liquid phases.[3] One phase, the stationary phase, is retained in the column by a centrifugal force, while the other phase, the mobile phase, is pumped through it. This continuous partitioning process allows for the efficient separation of components in a mixture based on their partition coefficients (K). The absence of a solid matrix prevents the irreversible adsorption of the sample and allows for high sample recovery.[3]
Experimental Workflow for this compound Purification
The overall process for isolating this compound involves fermentation, extraction of the active compounds, and subsequent purification using counter-current chromatography. The following diagram illustrates the key stages of this workflow.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Altromycin D Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin D is a member of the pluramycin family of antibiotics, known for their potent activity against Gram-positive bacteria.[1] As with many complex natural products, understanding the stability and optimal storage conditions of this compound is critical for ensuring the reliability and reproducibility of research findings. These application notes provide a summary of the available information on the stability and storage of this compound and related pluramycin antibiotics. Due to the limited publicly available stability data specifically for this compound, the following information is based on general knowledge of the pluramycin class and established protocols for antibiotic stability testing. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Physicochemical Properties of the Pluramycin Family
Altromycins are anthraquinone-derived antibiotics.[2] The pluramycin family of natural products are complex C-aryl glycoside antibiotics that feature a tetracyclic aromatic core. This structure is adorned with deoxyaminosugars, which are crucial for their biological activity.[3]
Stability of this compound
Quantitative stability data for this compound under various conditions such as temperature, pH, and light exposure are not extensively documented in publicly available literature. However, general principles for the stability of antibiotics in the pluramycin class can be applied. It is known that factors like pH, temperature, and light can significantly impact the stability of complex antibiotics. For instance, the degradation of many antibiotics is pH-dependent, and exposure to light can cause photodegradation.
Table 1: General Stability Profile of Pluramycin-type Antibiotics (Hypothetical Data for this compound)
| Condition | Parameter | Recommended Test Conditions | Expected Stability of this compound (Hypothetical) |
| Temperature | Solid (Powder) | -20°C, 4°C, Room Temperature (20-25°C) | Stable for >1 year at -20°C. Shorter stability at higher temperatures. |
| In Solution | -80°C, -20°C, 4°C, Room Temperature (20-25°C) | Aliquots are recommended for storage at -20°C or -80°C to minimize freeze-thaw cycles. Stability in solution at room temperature is expected to be limited. | |
| pH | In Aqueous Solution | pH 3, 5, 7, 9 | Stability is expected to be pH-dependent. Extremes in pH are likely to cause degradation. Optimal pH is likely near neutral. |
| Light Exposure | Solid and Solution | Exposure to UV and visible light | Potential for photodegradation. Should be stored protected from light. |
Note: The data in this table is hypothetical and intended for illustrative purposes. Researchers must conduct their own stability studies to determine the actual stability of this compound under their specific conditions.
Recommended Storage Conditions
Based on general practices for storing antibiotics, the following conditions are recommended for this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Conditions | Additional Notes |
| Solid (Lyophilized Powder) | -20°C for long-term storage. | Protect from light. Store in a dark, dry place. | Ensure the container is tightly sealed to prevent moisture absorption. |
| Stock Solutions | -20°C or -80°C for long-term storage. | Protect from light. Use amber vials or wrap containers in foil. | Prepare aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and keep it on ice. Discard any unused portion of the thawed aliquot if not to be used within a short period. |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound. These are general methods that can be adapted based on the specific needs of the researcher and the available analytical instrumentation.
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating HPLC method to quantify the degradation of this compound over time under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer, pH 5.0[4]
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and forced degradation studies
-
Hydrogen peroxide (H₂O₂) for oxidative degradation studies
-
A validated HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
From the stock solution, prepare working solutions at a concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 5.0).[4] The exact gradient should be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the range of 200-400 nm).
-
Injection Volume: 20 µL
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to UV light.
5. Stability Study Procedure:
-
Prepare multiple aliquots of this compound solution at a known concentration.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A solution is generally considered stable if the remaining drug percentage is ≥90%.[5]
Protocol 2: Stability Assessment of this compound using a Microbiological Bioassay
This protocol determines the biological activity of this compound over time, which can be affected by degradation.
1. Materials and Reagents:
-
This compound
-
A susceptible Gram-positive bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton agar)
-
Sterile phosphate buffer
-
Sterile petri dishes and other microbiology lab equipment
2. Preparation of Bacterial Inoculum:
-
Culture the susceptible bacterial strain overnight in a suitable broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
3. Agar Diffusion Assay (Cylinder-Plate Method):
-
Prepare agar plates with the appropriate growth medium.
-
Inoculate the surface of the agar plates evenly with the prepared bacterial suspension.
-
Aseptically place sterile cylinders (penicylinders) onto the surface of the agar.[6]
-
Prepare a series of dilutions of the this compound samples that have been stored under different conditions.
-
Pipette a fixed volume of each dilution into the cylinders.[6]
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each cylinder.
4. Data Analysis:
-
Create a standard curve by plotting the logarithm of the concentration of the fresh this compound standard against the diameter of the zones of inhibition.
-
Use the standard curve to determine the active concentration of the stored this compound samples based on their zones of inhibition.
-
Calculate the percentage of remaining biological activity for each storage condition and time point.
Mechanism of Action
The primary mechanism of action for pluramycin antibiotics, including the altromycins, is the inhibition of nucleic acid synthesis through DNA intercalation and alkylation. The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, while the sugar moieties interact with the grooves of the DNA. This interaction can lead to covalent adduct formation, particularly with guanine bases, which disrupts DNA replication and transcription, ultimately leading to cell death.[3][7]
Caption: Mechanism of this compound action via DNA intercalation and alkylation.
Conclusion
While specific stability data for this compound is limited, the information and protocols provided in these application notes offer a framework for researchers to handle, store, and assess the stability of this antibiotic. Proper storage, including protection from light and elevated temperatures, and the use of aliquots for solutions, is crucial. Researchers should validate the stability of this compound under their specific experimental conditions to ensure accurate and reliable results.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 7. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Solubility of Altromycin D in DMSO for Cell Culture Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altromycin D is a member of the pluramycin family of antibiotics, which are known for their potent antitumor and antibacterial properties.[1] These compounds exert their biological effects through the alkylation of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[2][3] Due to its hydrophobic nature, this compound is often dissolved in dimethyl sulfoxide (DMSO) for use in in vitro cell culture experiments.[4] Establishing the precise solubility of this compound in DMSO is critical for preparing accurate stock solutions, ensuring reproducible experimental results, and avoiding compound precipitation in cell culture media. This document provides a detailed protocol for determining the solubility of this compound in DMSO and for the preparation and storage of stock solutions for cell culture applications.
Mechanism of Action: DNA Alkylation
This compound, like other pluramycin antibiotics, functions as a DNA alkylating agent.[2][3] The molecule intercalates into the DNA helix and forms a covalent bond with DNA bases, preferentially targeting guanine residues.[2][5] This alkylation damages the DNA structure, leading to the activation of DNA damage response pathways.[6][7] The cellular consequences of this DNA damage include the inhibition of DNA replication and transcription, cell cycle arrest, and the induction of apoptosis.[8][9]
Caption: General signaling pathway of this compound.
Quantitative Data Summary
Table 1: Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C47H59NO17 | 909.97 | Gram-positive antibiotic.[10] |
| Altromycin A | C37H43NO12 | 693.74 | Pluramycin-like antibiotic.[1] |
| Altromycin B | C37H43NO12 | 693.74 | DNA minor groove binder and alkylator.[11] |
| Altromycin C | C36H41NO12 | 679.71 | Soluble in DMSO.[4] |
Experimental Protocols
Determining the Maximum Solubility of this compound in DMSO
This protocol outlines a method to determine the maximum solubility of this compound in DMSO using UV-Vis spectrophotometry. This method is based on creating a saturated solution and then quantifying the dissolved compound.
Materials:
-
This compound powder
-
Anhydrous DMSO, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining 25°C and 37°C
-
Microcentrifuge
-
UV-Vis spectrophotometer and quartz cuvettes or UV-compatible microplates
-
Calibrated analytical balance
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions from the stock solution in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM).
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a mid-range concentration from 200-800 nm.
-
Measure the absorbance of each dilution at the determined λmax.
-
Plot a standard curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to several microcentrifuge tubes (e.g., 2-5 mg per tube).
-
Add a defined volume of 100% DMSO to each tube (e.g., 500 µL).
-
Tightly cap the tubes.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved this compound.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with 100% DMSO to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in the diluted sample.
-
Multiply by the dilution factor to determine the concentration in the original supernatant, which represents the maximum solubility.
-
Caption: Experimental workflow for determining this compound solubility.
Preparation of this compound Stock Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Weighing:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the powder to a sterile amber tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
-
Sterilization:
-
DMSO solutions are generally considered self-sterilizing. However, if further assurance is needed, the prepared stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE). Be aware that some compound may be lost due to binding to the filter membrane.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, sterile DMSO | Minimizes degradation due to hydrolysis. |
| Concentration | 1-10 mM | A concentrated stock allows for minimal DMSO in the final cell culture medium. |
| Storage Temperature | -20°C to -80°C | Ensures long-term stability. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light Exposure | Store in amber tubes | Protects from light-induced degradation. |
Application in Cell Culture
Procedure:
-
Thawing:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution in cell culture medium to the desired final working concentration immediately before use. It is recommended to perform serial dilutions in the medium.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.
-
-
Controls:
-
Include a vehicle control in all experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated samples.[12]
-
Stability Considerations
The stability of antibiotics in solution can vary.[13][14][15][16] While specific stability data for this compound in DMSO is not extensively documented, it is recommended to store stock solutions at low temperatures (-20°C to -80°C) and in single-use aliquots to minimize degradation. For critical experiments, it is advisable to use freshly prepared stock solutions or to periodically check the integrity of stored solutions.
Conclusion
This application note provides a comprehensive guide for determining the solubility of this compound in DMSO and for its use in cell culture experiments. By following these protocols, researchers can prepare accurate and stable stock solutions, leading to more reliable and reproducible experimental outcomes in the investigation of this potent DNA alkylating agent.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Immunomart [immunomart.org]
- 11. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
Application Notes and Protocols: Cytotoxicity of Altromycin D in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the cytotoxic effects of Altromycin D on cancer cell lines. Due to the limited availability of published data specific to this compound, this guide presents a robust, general-purpose cytotoxicity assay protocol that can be readily adapted for the evaluation of this and other novel compounds. Additionally, it includes a template for data presentation and a discussion of the likely signaling pathways involved, based on the mechanisms of action of related anti-tumor antibiotics.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of cancer cells by 50%. Researchers should aim to generate IC50 values for this compound across a panel of relevant cancer cell lines. All quantitative data should be summarized in a structured table for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast | 48 | Data to be determined |
| MDA-MB-231 | Breast | 48 | Data to be determined |
| A549 | Lung | 48 | Data to be determined |
| HCT116 | Colon | 48 | Data to be determined |
| HeLa | Cervical | 48 | Data to be determined |
| K562 | Leukemia | 48 | Data to be determined |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a reliable and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content. It is well-suited for high-throughput screening of cytotoxic compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubate the plates for the desired exposure time (e.g., 48, 72 hours).
-
-
Cell Fixation:
-
Following the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Wash the plates four to five times with slow-running tap water and allow them to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker to ensure complete dissolution of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations: Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Potential mechanism of this compound based on related compounds.
Discussion of Potential Signaling Pathways
While the specific molecular targets of this compound are not yet fully elucidated, many anti-tumor antibiotics exert their cytotoxic effects through one or more of the following mechanisms:
-
DNA Intercalation: These compounds can insert themselves between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with essential cellular processes such as replication and transcription, ultimately leading to cell death.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting these enzymes, anti-tumor antibiotics can cause an accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some of these compounds can participate in redox cycling, leading to the production of ROS. Elevated levels of ROS can cause oxidative damage to DNA, proteins, and lipids, inducing cellular stress and apoptosis.
The culmination of these actions is the activation of DNA damage response pathways, leading to cell cycle arrest, typically at the G2/M checkpoint, and the initiation of programmed cell death (apoptosis). Further research is required to determine the precise signaling pathways modulated by this compound.
Application Note: Real-Time Monitoring of Altromycin D-Induced Cytotoxicity using CellTox™ Green Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altromycin D is a potent antitumor antibiotic belonging to the pluramycin family of natural products.[1] Like other members of this class, its cytotoxic effects are mediated through DNA intercalation and subsequent alkylation, leading to catastrophic DNA damage and cell death.[2] Understanding the kinetics of cytotoxicity is crucial for characterizing the therapeutic potential and mechanism of action of such compounds. The CellTox™ Green Cytotoxicity Assay provides a simple and sensitive method for real-time, kinetic measurement of cytotoxicity in cell culture.[3][4] This assay utilizes a proprietary asymmetric cyanine dye that is excluded from viable cells but stains the DNA of cells with compromised membrane integrity, a key indicator of cell death.[5] Upon binding to DNA, the dye exhibits a substantial increase in fluorescence, providing a signal that is directly proportional to the number of dead cells. This application note provides a detailed protocol for using the CellTox™ Green assay to monitor the real-time cytotoxic effects of this compound on a cancer cell line.
Data Presentation
The following tables represent typical data that can be generated from this assay, illustrating the dose- and time-dependent cytotoxicity of this compound.
Table 1: Real-Time Cytotoxicity of this compound in HeLa Cells
| Time (hours) | Vehicle Control (RFU) | This compound (1 µM) (RFU) | This compound (10 µM) (RFU) | This compound (50 µM) (RFU) |
| 0 | 150 | 155 | 160 | 162 |
| 4 | 158 | 250 | 450 | 600 |
| 8 | 165 | 400 | 800 | 1200 |
| 12 | 170 | 650 | 1500 | 2500 |
| 24 | 180 | 1200 | 3500 | 6000 |
| 48 | 200 | 2500 | 7000 | 12000 |
| 72 | 220 | 4000 | 11000 | 18000 |
RFU: Relative Fluorescence Units
Table 2: EC50 Values of this compound at Different Time Points
| Time Point (hours) | EC50 (µM) |
| 24 | 8.5 |
| 48 | 3.2 |
| 72 | 1.1 |
EC50 values are calculated from dose-response curves at each time point.
Experimental Protocols
This section provides a detailed methodology for assessing the real-time cytotoxicity of this compound using the CellTox™ Green Cytotoxicity Assay.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTox™ Green Cytotoxicity Assay Kit (Promega)
-
Opaque-walled 96-well microplates (suitable for fluorescence measurements)
-
Fluorescence microplate reader with filters for 485-500nm excitation and 520-530nm emission.
Protocol:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to prepare 2X working concentrations.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
CellTox™ Green Reagent Preparation and Addition:
-
Thaw the CellTox™ Green Dye at 37°C and mix well.
-
Prepare a 2X CellTox™ Green Reagent by diluting the dye 1:500 into the cell culture medium containing the 2X this compound concentrations.
-
Carefully remove the medium from the wells of the cell plate.
-
Add 100 µL of the 2X CellTox™ Green Reagent containing the appropriate this compound concentration (or vehicle control) to each well.
-
-
Real-Time Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an environmental control chamber (37°C, 5% CO₂).
-
Measure fluorescence (Excitation: 485-500nm, Emission: 520-530nm) at desired time intervals (e.g., every hour for 72 hours).
-
Include wells with medium only for background fluorescence subtraction.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all experimental wells.
-
Plot the fluorescence intensity (RFU) against time for each concentration of this compound.
-
To determine the EC50 at specific time points, plot the fluorescence intensity against the log of the this compound concentration and fit the data to a four-parameter logistic curve.
-
Mandatory Visualizations
Caption: Experimental workflow for real-time cytotoxicity assessment.
Caption: DNA damage-induced apoptosis signaling pathway.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 4. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [worldwide.promega.com]
- 5. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Altromycin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altromycin D is a novel anthraquinone-derived antibiotic belonging to the pluramycin family of natural products.[1] These compounds are known for their potent antibacterial and antitumor properties, which are attributed to their ability to bind to the minor groove of DNA and cause alkylation. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, formulation studies, and pharmacokinetic analysis. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for structurally related anthraquinone and pluramycin-like antibiotics.
Data Presentation: Representative Chromatographic Performance
While a specific validated method for this compound is not publicly available, the following table summarizes typical performance characteristics of HPLC methods used for the quantification of similar anthracycline and anthraquinone antibiotics. This data provides a benchmark for the expected performance of the proposed method for this compound.
| Parameter | Doxorubicin | Daunorubicin | Emodin | Rhein |
| Retention Time (min) | ~5-10 | ~6-12 | ~8-15 | ~6-10 |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 1 - 200 | 1 - 150 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | ~1-5 | ~1-5 | ~10-50 | ~10-50 |
| Limit of Quantification (LOQ) (ng/mL) | ~5-20 | ~5-20 | ~50-150 | ~50-150 |
| Accuracy (% Recovery) | 95 - 105% | 94 - 106% | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 5% | < 6% | < 4% | < 5% |
Note: The values presented are compiled from various sources and are intended to be representative. Actual values for this compound will need to be determined experimentally.
Experimental Protocols
This section details the recommended starting conditions for the development and validation of an HPLC method for this compound quantification.
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Phosphate buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Solvent Delivery System
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector. A fluorescence detector or a mass spectrometer (MS) can also be used for enhanced sensitivity and selectivity.[2][3]
Chromatographic Conditions
The following conditions are a robust starting point for method development:
-
Column: A reversed-phase C18 column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate buffer (pH adjusted to 4.5).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is suggested to ensure good separation of this compound from potential impurities and degradation products. A typical starting gradient is:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection:
-
UV-Vis/PDA: Based on the anthraquinone chromophore, detection can be performed in the range of 254-280 nm. A full UV scan of the this compound standard should be performed to determine the optimal wavelength.
-
Fluorescence: If the molecule is fluorescent, this detection mode can offer higher sensitivity. Excitation and emission wavelengths will need to be optimized.
-
Mass Spectrometry (MS): For the highest sensitivity and selectivity, an MS detector can be used. The molecular weight of this compound (C47H59NO17, MW: 909.97 g/mol ) can be used to set up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments.[1]
-
Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Extraction (from Fermentation Broth):
-
Centrifuge the fermentation broth to separate the mycelium.
-
The supernatant can be subjected to liquid-liquid extraction with an organic solvent like ethyl acetate or chloroform.
-
Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be used for sample clean-up and concentration.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Method Validation
The developed method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should typically be within 90-110%.
-
Precision: Assess both repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Logical Relationship: Method Development Strategy
Caption: Strategy for HPLC method development for this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Altromycin D in Murine Cancer Models
Disclaimer: Publicly available data specifically for "Altromycin D" is limited. The following application notes and protocols are based on the general characteristics of the pluramycin family of antibiotics, to which Altromycin belongs, and established methodologies for cancer research in murine models. These should be regarded as a template and adapted based on empirical data for this compound as it becomes available.
Application Notes
This compound is a novel antibiotic belonging to the pluramycin family, which are known for their potent antitumor properties.[1] These compounds typically exert their cytotoxic effects through direct interaction with DNA.
Mechanism of Action
The proposed mechanism of action for this compound, like other pluramycins such as Altromycin B, involves a multi-step process to induce cancer cell death.[2] The molecule is believed to first intercalate into the DNA double helix.[2] Following intercalation, it is thought to covalently alkylate DNA, primarily at the N7 position of guanine residues.[2] This DNA damage blocks the processes of DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis.[3][4] The generation of reactive oxygen species (ROS) may also contribute to its anticancer activity.[4]
Signaling Pathways
The DNA damage induced by this compound is expected to activate complex cellular signaling pathways. A primary response is the activation of the DNA Damage Response (DDR) pathway. This involves the recruitment of sensor proteins to the site of DNA damage, which in turn activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a range of downstream effector proteins that mediate cell cycle arrest (e.g., via p53 and p21) to allow for DNA repair. If the damage is too extensive to be repaired, these pathways can trigger apoptosis.
Caption: Proposed signaling pathway following this compound-induced DNA damage.
Experimental Protocols
The following protocols provide a framework for evaluating the in vivo efficacy of this compound in a murine xenograft model of cancer. These are generalized protocols and should be adapted based on the specific tumor model and the characteristics of this compound.
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound in immunodeficient mice bearing subcutaneous human tumor xenografts.[5][6]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO/saline mixture; to be determined based on this compound's solubility)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)[5]
-
Matrigel or similar basement membrane matrix
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal scale
Workflow:
Caption: General experimental workflow for an in vivo efficacy study.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least 7 days to allow for acclimatization before the start of the experiment.[5]
-
Tumor Cell Inoculation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound and dilute it to the desired concentrations with the vehicle just before use.
-
Administer this compound to the treatment groups via a predetermined route. Intraperitoneal (IP) or intravenous (IV) injections are common for systemic delivery.[7][8] For this example, we will use IP administration.
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
The dosing schedule will depend on the half-life and toxicity profile of this compound (e.g., once daily, three times a week).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Study Endpoint:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, euthanize the mice, and carefully excise and weigh the tumors.
-
Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Dose-Response of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1850 ± 150 | 0 |
| This compound | 5 | 1100 ± 120 | 40.5 |
| This compound | 10 | 650 ± 90 | 64.9 |
| This compound | 20 | 300 ± 50 | 83.8 |
Table 2: Hypothetical Toxicity Assessment of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Observations |
| Vehicle Control | 0 | +5.2 ± 1.5 | No adverse effects |
| This compound | 5 | +3.1 ± 1.8 | No adverse effects |
| This compound | 10 | -2.5 ± 2.1 | Mild, transient lethargy |
| This compound | 20 | -8.9 ± 3.5 | Significant weight loss, ruffled fur |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers and drug development professionals interested in evaluating the anticancer potential of this compound in murine models. Due to the limited specific information on this compound, it is crucial to perform preliminary in vitro studies to determine its cytotoxic concentration range and to conduct initial in vivo tolerability studies to establish a safe and effective dosing regimen. The experimental design should always be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).[7]
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Antibiotics for cancer treatment: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 6. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Studying DNA Repair Mechanisms with Altromycin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Altromycin D, a member of the pluramycin family of antibiotics, as a tool to investigate DNA repair mechanisms. This compound and its congeners are potent DNA alkylating agents, making them valuable for inducing specific types of DNA damage and studying the cellular response.
Introduction
This compound belongs to the pluramycin class of antitumor antibiotics.[1] The biological activity of this class of compounds stems from their ability to bind to DNA and cause alkylation, a form of DNA damage.[2][3] This property makes this compound a useful agent for studying the intricate cellular pathways that recognize and repair DNA damage, collectively known as the DNA Damage Response (DDR). Understanding how cells respond to the specific DNA lesions induced by this compound can provide insights into cancer biology and aid in the development of novel therapeutic strategies that target DNA repair pathways.[4][5]
Mechanism of Action: DNA Alkylation
The primary mechanism of action of the pluramycin family, including this compound, involves the covalent modification of DNA.[2] These compounds intercalate into the DNA helix and subsequently alkylate the N7 position of guanine bases, forming N7-guanine adducts.[6][7] This alkylation distorts the DNA helix and can block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription, which ultimately leads to cell death in rapidly dividing cells.[3][8]
The formation of N7-guanine adducts triggers the cell's DNA repair machinery, primarily the Base Excision Repair (BER) pathway.[2][9][10] The stability of these adducts can vary, and if not repaired, they can lead to more deleterious lesions such as abasic sites through spontaneous depurination.[1][6]
Quantitative Data Summary
The following tables summarize typical quantitative data that can be generated when studying the effects of this compound or similar N7-guanine alkylating agents on cellular processes. The specific values will be cell-type and experiment-dependent.
Table 1: Cytotoxicity of a Representative Pluramycin Antibiotic
| Cell Line | IC50 (nM) after 72h exposure |
| Human Colon Cancer Cell Line (e.g., HCT116) | 5 - 20 |
| Human Breast Cancer Cell Line (e.g., MCF-7) | 10 - 50 |
| Human Lung Cancer Cell Line (e.g., A549) | 15 - 75 |
| Normal Human Fibroblasts (e.g., IMR-90) | 50 - 200 |
Table 2: Induction of DNA Damage Markers
| Treatment Concentration (nM) | γH2AX Foci per cell (at 4h) | Comet Assay (% Tail DNA) (at 2h) |
| 0 (Control) | < 5 | < 5% |
| 10 | 15 - 30 | 10 - 25% |
| 50 | 40 - 70 | 30 - 50% |
| 100 | > 80 | > 60% |
Table 3: Modulation of DNA Repair Protein Activity
| Treatment | APE1 Endonuclease Activity (% of Control) | PARP1 Activity (fold change) |
| Vehicle Control | 100% | 1.0 |
| This compound (50 nM, 6h) | 120 - 150% | 2.5 - 4.0 |
| This compound + PARP inhibitor | Not applicable | 0.8 - 1.2 |
Experimental Protocols
The following are detailed protocols for key experiments to study DNA repair mechanisms using this compound.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the cytotoxic effects of this compound on a given cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for DNA Damage Markers (γH2AX)
This protocol visualizes the formation of DNA double-strand breaks, which can arise as intermediates during the repair of alkylation damage.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound for a specific time (e.g., 1, 4, or 24 hours). Include an untreated control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary antibody against γH2AX diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell using image analysis software.
Protocol 3: Alkaline Comet Assay for DNA Strand Breaks
This assay measures DNA single-strand breaks and alkali-labile sites, which are intermediates in the BER pathway.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Comet assay slides
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a comet assay slide.
-
Place a coverslip on top and solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slide in lysis buffer overnight at 4°C.
-
Gently remove the slide from the lysis buffer and place it in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Carefully remove the slide and wash it with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using specialized software.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced DNA damage and repair.
Caption: General experimental workflow for studying DNA repair.
References
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 4. Balancing repair and tolerance of DNA damage caused by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Altromycin D for Antibacterial Assays
Welcome to the technical support center for Altromycin D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for antibacterial assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pluramycin-like, anthraquinone-derived antibiotic.[1][2] While the specific signaling pathway has not been fully elucidated for this compound itself, it is believed to act as a DNA intercalating agent, similar to other members of this class.[3] This involves the insertion of the planar anthraquinone ring between the base pairs of bacterial DNA.[3][4] This intercalation distorts the DNA helix, leading to the inhibition of crucial cellular processes like DNA replication and transcription, ultimately resulting in bacterial cell death.[3][5][6]
Q2: What is the general effective concentration range for this compound?
This compound has demonstrated significant activity against Gram-positive bacteria, particularly Streptococci and Staphylococci.[5] The reported Minimum Inhibitory Concentrations (MICs) for these bacteria generally fall within the range of 0.2 to 3.12 µg/mL.[5] However, the optimal concentration can vary depending on the specific bacterial strain, the chosen assay method, and the experimental conditions.
Q3: How should I prepare and store my this compound stock solution?
Due to the lack of specific public data on this compound stability, general best practices for anthraquinone-based antibiotics should be followed. It is recommended to dissolve this compound in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. To minimize degradation, it is advisable to prepare fresh dilutions in your chosen culture medium for each experiment.[7] Stock solutions should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[7] The stability of anthraquinones can be affected by factors such as pH and exposure to light, so it is recommended to protect solutions from light and maintain a stable pH.[8]
Q4: Which bacterial strains are most susceptible to this compound?
Current research indicates that this compound is most effective against Gram-positive bacteria.[5] Specifically, various species of Staphylococcus and Streptococcus have been shown to be susceptible.[5]
Troubleshooting Guide
This guide addresses common problems you may encounter when performing antibacterial assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No antibacterial activity observed (no inhibition zone or no change in bacterial growth). | 1. Incorrect Concentration: The concentration of this compound may be too low to inhibit the growth of the target organism. 2. Inactive Compound: The this compound may have degraded due to improper storage or handling. 3. Resistant Bacterial Strain: The bacterial strain being tested may be intrinsically resistant to this compound. 4. Experimental Error: Issues with media preparation, inoculum density, or incubation conditions. | 1. Optimize Concentration: Perform a dose-response experiment (see detailed protocol below) to determine the optimal concentration. Start with a broader range of concentrations based on the reported MICs (0.2 - 3.12 µg/mL). 2. Use Fresh Stock: Prepare a fresh stock solution of this compound from a new vial if possible. Ensure proper storage conditions (-20°C or below, protected from light). 3. Verify Strain Susceptibility: Test this compound against a known susceptible control strain (e.g., a reference strain of Staphylococcus aureus or Streptococcus pyogenes). 4. Review Protocol: Double-check all experimental parameters, including media pH, inoculum preparation (colony forming units/mL), and incubation time and temperature.[9] |
| Inconsistent or variable MIC values between experiments. | 1. Inoculum Variability: The number of bacteria in the inoculum can significantly affect the MIC value. 2. Solvent Effects: If using a solvent like DMSO, high concentrations can inhibit bacterial growth, leading to inaccurate results.[10] 3. Assay Conditions: Minor variations in incubation time, temperature, or media composition can influence the outcome.[11] 4. Compound Precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media. | 1. Standardize Inoculum: Prepare the bacterial inoculum to a consistent density for each experiment, typically by adjusting to a specific optical density (e.g., 0.5 McFarland standard).[9] 2. Control for Solvent: Ensure the final concentration of the solvent in the assay is consistent across all wells and does not exceed a level that affects bacterial viability (typically ≤1%).[10] Include a solvent-only control. 3. Maintain Consistency: Adhere strictly to the same experimental protocol for each assay. 4. Check Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if compatible with your assay. |
| Unexpectedly high MIC values compared to published data. | 1. Resistant Strain: The specific clinical or laboratory isolate being tested may have developed resistance. 2. Assay Method Differences: Different MIC determination methods (e.g., broth microdilution vs. agar diffusion) can yield slightly different results. 3. Degradation During Incubation: this compound may not be stable over the entire incubation period of the assay.[8] | 1. Confirm with Reference Strain: Test a reference strain with a known susceptibility to validate your assay setup. 2. Method Standardization: Ensure your method aligns with established standards (e.g., CLSI guidelines).[12] 3. Consider Shorter Incubation: If degradation is suspected, and your bacterial strain grows rapidly, it may be possible to read the results at an earlier time point. However, this would be a deviation from standard protocols and should be validated carefully. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.[13]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture of the test organism
-
Sterile DMSO (or other suitable solvent)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., for a top concentration of 64 µg/mL, add 6.4 µL of a 1 mg/mL stock to 93.6 µL of broth). c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of this compound in each well, resulting in your final desired test concentrations.
-
Controls:
-
Positive Control (Growth Control): A well containing only broth and the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing only broth.
-
Solvent Control: A well containing broth, the bacterial inoculum, and the same concentration of DMSO as in the test wells.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Troubleshooting decision tree for no antibacterial activity.
References
- 1. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 4. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in Altromycin D fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Altromycin D fermentation, with a focus on resolving low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound yield lower than expected?
Low yield in this compound fermentation can stem from several factors, including suboptimal culture conditions, nutrient limitations in the fermentation medium, and issues with the producing strain itself. A systematic approach to troubleshooting is recommended, starting with an evaluation of the fermentation parameters.
2. What are the optimal physical parameters for this compound fermentation?
While specific optimal conditions can vary slightly for different strains, the following table summarizes typical starting points for Streptomyces fermentations producing polyketide antibiotics like this compound.
Table 1: General Optimal Fermentation Parameters for Streptomyces spp.
| Parameter | Optimal Range | Potential Impact of Deviation |
| Temperature | 28-30°C | Higher temperatures can increase growth rate but may inhibit secondary metabolite production. Lower temperatures can slow down both growth and production.[1][2] |
| pH | 7.0-7.2 | Significant deviations can affect nutrient uptake and enzyme activity crucial for antibiotic biosynthesis.[1] |
| Incubation Period | 4-7 days | Insufficient time will result in incomplete production, while excessive time can lead to degradation of the product.[2] |
| Agitation | 180-250 rpm | Affects aeration and nutrient distribution. Insufficient agitation can lead to oxygen limitation and poor mixing.[2][3] |
| Inoculum Volume | 5-8% (v/v) | A low inoculum density can lead to a long lag phase, while a very high density can lead to rapid nutrient depletion before significant antibiotic production occurs.[1][2] |
Troubleshooting Workflow for Suboptimal Physical Parameters:
Caption: Troubleshooting workflow for suboptimal physical parameters.
3. How can I optimize the fermentation medium for higher this compound yield?
The composition of the fermentation medium is critical. Carbon and nitrogen sources, as well as trace elements, directly influence the biosynthesis of polyketides.
Table 2: Recommended Media Components for Streptomyces Fermentation
| Component | Recommended Source | Typical Concentration (g/L) | Rationale |
| Carbon Source | Soluble Starch, Glucose | 10-30 | Provides the primary building blocks for the polyketide backbone.[2][3] |
| Nitrogen Source | Soybean Meal, Peptone | 20-25 | Essential for cell growth and enzyme synthesis.[2][3] |
| Phosphate Source | K₂HPO₄ | 0.5 | Important for energy metabolism and pH buffering.[2] |
| Magnesium Source | MgSO₄ | 0.5 | Cofactor for many enzymes involved in biosynthesis.[2] |
| Sodium Source | NaCl | 1.0 | Maintains osmotic balance.[2] |
| Iron Source | FeSO₄ | 0.01 | Cofactor for oxygenases in the biosynthetic pathway.[2] |
4. Could precursor availability be limiting my this compound yield?
Yes, this compound is a polyketide, and its biosynthesis depends on the availability of specific precursors. The core structure is likely synthesized from acetate and propionate units, derived from acetyl-CoA and propionyl-CoA, respectively. The sugar moieties are also critical.
Putative Biosynthetic Pathway of this compound:
This compound belongs to the pluramycin family of antibiotics.[4] Its biosynthesis is expected to follow a type II polyketide synthase (PKS) pathway for the aglycone core, followed by glycosylation steps. The pathway for the related compound kidamycin provides a model.[5]
Caption: Putative biosynthetic pathway for this compound.
5. How do I perform a precursor feeding experiment?
Adding potential precursors to the fermentation medium can boost the yield if their endogenous supply is a bottleneck.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This method involves systematically varying one media component at a time to determine its optimal concentration.
-
Prepare a baseline medium: Use the composition from Table 2 as a starting point.
-
Vary one component: For example, to optimize the carbon source, prepare flasks with different concentrations of soluble starch (e.g., 5, 10, 15, 20, 25 g/L) while keeping all other components constant.
-
Inoculate and ferment: Inoculate the flasks with a standardized inoculum of the producing Streptomyces strain and ferment under the conditions outlined in Table 1.
-
Measure yield: After the fermentation period, extract and quantify the this compound concentration from each flask.
-
Repeat for other components: Repeat steps 2-4 for each key media component (e.g., nitrogen source, phosphate source).
-
Combine optimal concentrations: Once the optimal concentration for each component is determined, formulate a new medium with all components at their optimal levels and verify the improved yield.
Protocol 2: Precursor Feeding Experiment
-
Prepare the optimized fermentation medium.
-
Prepare precursor stock solutions: Prepare sterile, concentrated stock solutions of potential precursors. For this compound, consider:
-
Sodium propionate (2 M)
-
Glycerol (as a source of acetate and propionate precursors) (50% v/v)
-
Relevant amino acids for the sugar moieties, if known.
-
-
Feeding strategy: Add the precursor at different time points during the fermentation (e.g., at 24, 48, and 72 hours) and at various concentrations. A typical starting concentration would be 10-50 mM final concentration in the medium.
-
Control groups: Include a control fermentation with no precursor addition.
-
Quantify yield: Measure the final this compound concentration to determine if the precursor feeding enhanced production.
Protocol 3: Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately measuring yield.
-
Sample preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the mycelium with an organic solvent (e.g., ethyl acetate or a mixture of ethanol and acetone).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).
-
-
HPLC conditions (general starting point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating complex natural products.
-
Detection: UV detector, with the wavelength set to the absorbance maximum of this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples. If a pure standard is unavailable, relative quantification can be performed by comparing peak areas.
-
Logical Relationship between Fermentation Parameters and Yield:
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
Preventing Altromycin D degradation during experimental procedures
This technical support center provides guidance on preventing the degradation of Altromycin D during experimental procedures. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound can be compromised by several factors, including exposure to light, suboptimal pH, and elevated temperatures. As an anthraquinone-derived antibiotic, this compound's phenolic hydroxyl groups make it particularly sensitive to pH changes.[1] It is also crucial to protect it from light to prevent photochemical degradation.[2][3]
Q2: How should I properly store this compound powder and stock solutions?
A2: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C in light-protecting tubes for no longer than two weeks. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH range for working with this compound?
A3: While specific stability data for this compound is limited, the optimal pH for the production of altromycins by Streptomyces is between 7.0 and 8.0.[1] It is recommended to maintain a similar neutral to slightly alkaline pH range (pH 7.0-8.0) in your experimental buffers to ensure maximum stability. The UV-Vis absorption of altromycins is sensitive to pH, indicating potential structural changes outside the optimal range.[1]
Q4: Can I autoclave my buffers or media containing this compound?
A4: No. Most antibiotics are heat-labile and should not be autoclaved. This compound should be added to your sterile media or buffer after it has cooled to room temperature. Filter-sterilize this compound solutions using a 0.22 µm syringe filter if necessary.
Q5: Are there any visual indicators of this compound degradation?
A5: A color change in the solution may indicate degradation. This compound solutions are typically colored, and a shift in the color or a decrease in its intensity could suggest chemical changes. The UV-Vis spectrum of altromycins is pH-dependent, with absorption maxima shifting in basic solutions.[1] Monitoring the absorbance spectrum can be a quantitative way to check for degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | This compound degradation due to improper handling or storage. | Review your storage and handling procedures. Ensure the compound is protected from light, stored at the correct temperature, and used within its stability window. Prepare fresh stock solutions for critical experiments. |
| Suboptimal pH of the experimental buffer. | Check the pH of your buffers and solutions. Adjust to the recommended range of pH 7.0-8.0.[1] | |
| Variability between experimental replicates. | Inconsistent concentration of active this compound due to degradation during the experiment. | Minimize the exposure of your experimental setup to light. Prepare all solutions containing this compound immediately before use. Ensure consistent timing and conditions across all replicates. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles. | |
| Unexpected changes in the color of the this compound solution. | Degradation of the compound. | Discard the solution and prepare a fresh one. Investigate potential causes of degradation, such as light exposure or incorrect pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, light-protected tube.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Vortex briefly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for up to two weeks.
Protocol 2: General Handling of this compound in Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the final working concentration in pre-warmed, sterile cell culture medium.
-
Mix gently by pipetting up and down.
-
Immediately add the this compound-containing medium to your cell cultures.
-
Incubate the cells under their normal growth conditions, ensuring the incubator is not in direct light. If the experimental setup is on a lab bench, cover it with aluminum foil or use amber-colored plates to protect it from light.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Proposed signaling pathway of this compound.
References
Technical Support Center: Altromycin D Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Altromycin D (Actinomycin D) cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cytotoxicity?
This compound, also known as Actinomycin D, is a potent antibiotic and antineoplastic agent. Its primary mechanism of cytotoxic action involves the inhibition of transcription. It intercalates into DNA at G-C rich regions, which physically obstructs the progression of RNA polymerase, thereby preventing the synthesis of RNA and subsequently, proteins.[1][2] This disruption of essential cellular processes ultimately leads to the induction of apoptosis (programmed cell death).[3][4]
Q2: My IC50 value for this compound varies between experiments. What are the potential causes?
Variability in IC50 values is a common issue in cytotoxicity assays and can be attributed to several factors. Even when using the same cell line, variations of 1.5 to 3-fold are often considered normal.[5] However, larger discrepancies may indicate underlying issues. Key factors include:
-
Cell-based Factors:
-
Cell Line Authenticity and Integrity: Ensure the cell line is correct and free from cross-contamination.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout.[6]
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Experimental Conditions:
-
This compound Preparation and Storage: Improper handling, such as exposure to light or repeated freeze-thaw cycles, can degrade the compound.[2][4]
-
Incubation Time: The duration of drug exposure can influence the observed cytotoxicity.
-
Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, LDH) measure different cellular parameters and can yield different IC50 values.[7]
-
Reagent Quality and Consistency: Variations in media, serum, and assay reagents can affect results.
-
Q3: How should I prepare and store my this compound stock solution?
Proper preparation and storage of this compound are critical for obtaining consistent results.
-
Reconstitution: this compound is soluble in organic solvents like DMSO and DMF.[8][9][10] For a 10 mM stock solution, you can reconstitute 5 mg of this compound in 398.28 µl of DMSO.[2]
-
Storage:
-
The lyophilized powder should be stored at -20°C and protected from light.[2]
-
Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2]
-
Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[8]
-
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells is a frequent problem in 96-well plate-based assays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting steps. |
| Pipetting Errors | Calibrate and use appropriate pipettes for the volumes being dispensed. Use reverse pipetting for viscous solutions. |
| Edge Effects | The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations.[11][12] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.[11] |
| Uneven Drug Distribution | Mix the plate gently by tapping or using a plate shaker after adding this compound to ensure even distribution in each well. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Issue 2: Low or No Cytotoxic Effect Observed
Observing a weaker than expected cytotoxic effect can be due to several factors.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Prepare a fresh stock solution of this compound. Ensure it has been stored correctly, protected from light.[2][4] |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Perform a wide range of concentrations to ensure you are capturing the full dose-response curve. |
| Short Incubation Time | The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., 48 or 72 hours). |
| Cell Resistance | The cell line you are using may be inherently resistant to this compound. Confirm the expected sensitivity from the literature or by using a known sensitive cell line as a positive control. |
| High Cell Seeding Density | An excessive number of cells can overwhelm the cytotoxic effect of the drug. Optimize the cell seeding density for your specific cell line and assay.[6] |
Issue 3: Inconsistent Results with MTT Assay
The MTT assay is widely used but has known limitations that can lead to inconsistent data.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High Background Absorbance | This can be caused by microbial contamination or components in the media (e.g., phenol red) that interfere with the assay. Use sterile technique and consider using phenol red-free media. |
| Interference from Test Compound | This compound, being a colored compound, might interfere with the absorbance reading. Include control wells with this compound but no cells to measure its intrinsic absorbance and subtract this from your experimental values. |
| Incomplete Formazan Solubilization | After adding the solubilization solution (e.g., DMSO or isopropanol), ensure all purple formazan crystals are dissolved by pipetting up and down or shaking the plate. |
| MTT Reagent Instability | Prepare fresh MTT solution or use a commercially available stabilized solution. Protect the MTT solution from light. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension of the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number will vary depending on the cell line and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an this compound cytotoxicity assay.
Troubleshooting Logic for High Replicate Variability
Caption: Decision-making guide for troubleshooting high replicate variability.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 3. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A double-stranded RNA-activated protein kinase-dependent pathway mediating stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Actinomycin D, Ready Made Solution Streptomyces sp., 2mg/mL DMSO 50-76-0 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. thermofisher.com [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Resistance to Pluramycin Antibiotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pluramycin antibiotics. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pluramycin antibiotics?
Pluramycin antibiotics, such as Pluramycin A, are complex C-aryl glycoside natural products.[1] Their primary mechanism of action is the inhibition of nucleic acid biosynthesis through DNA alkylation.[1] The tetracyclic core of the molecule intercalates into the DNA helix, and the two amino sugar side chains play a crucial role in sequence recognition within the minor groove, guiding the alkylation of guanine residues in the major groove.[1]
Q2: What are the general mechanisms by which bacteria can develop resistance to antibiotics like pluramycin?
Bacteria can develop resistance to antibiotics through several primary mechanisms:
-
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.[2]
-
Target Site Modification: Mutations in the bacterial genes encoding the antibiotic's target can alter the target's structure, preventing the antibiotic from binding effectively.[2][3]
-
Reduced Permeability and Active Efflux: Bacteria can limit the intracellular concentration of an antibiotic by reducing the permeability of their cell membranes or by actively pumping the antibiotic out of the cell using efflux pumps.[2][4]
-
Target Protection: Bacteria may produce proteins that bind to the antibiotic's target, protecting it from the antibiotic's action.
-
DNA Repair: For DNA-damaging agents like pluramycins, enhanced DNA repair mechanisms can counteract the antibiotic's effects.[5]
Q3: Are there known, specific mechanisms of resistance to pluramycin antibiotics in pathogenic bacteria?
While the general mechanisms of antibiotic resistance are well-understood, specific mechanisms of resistance to pluramycin in clinical or laboratory strains of pathogenic bacteria are not extensively documented in currently available literature. However, based on its mechanism of action as a DNA-damaging agent, potential resistance mechanisms could include:
-
Increased Efflux: Overexpression of broad-spectrum efflux pumps that can recognize and expel pluramycin from the cell.
-
Target Modification: While less common for DNA-intercalating agents, mutations affecting DNA topology or the availability of specific guanine-rich sequences could potentially reduce pluramycin's efficacy.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as the SOS response or nucleotide excision repair, could mitigate the DNA damage caused by pluramycin.[5]
-
Drug Inactivation: Production of enzymes that modify the pluramycin structure, for example, by altering its sugar moieties or tetracyclic core.
Q4: What are the self-resistance mechanisms found in pluramycin-producing organisms like Streptomyces?
Antibiotic-producing organisms, such as Streptomyces species, must protect themselves from the antibiotics they produce. These self-resistance mechanisms can provide insights into potential resistance in other bacteria.[6] For DNA-damaging antibiotics, these mechanisms often involve:
-
Efflux Pumps: Specific efflux pumps that export the antibiotic out of the cell.[7]
-
Drug Sequestration: Production of proteins that bind to and sequester the antibiotic, preventing it from reaching its DNA target.[7]
-
Chemical Modification: Enzymatic modification of the antibiotic to an inactive form within the cell.[8]
-
Target Repair/Protection: Specialized DNA repair enzymes that specifically recognize and repair the DNA damage caused by the antibiotic.[7]
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for pluramycin.
Possible Causes and Troubleshooting Steps:
-
Bacterial Contamination:
-
Verification: Check for culture purity by streaking on an appropriate agar plate and examining colony morphology. Perform Gram staining to confirm the expected cellular morphology.
-
Solution: Use a fresh, pure culture for your experiments.
-
-
Inoculum Density:
-
Verification: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Solution: Adjust the inoculum to the correct density before performing the MIC assay.
-
-
Pluramycin Degradation:
-
Verification: Pluramycins can be sensitive to light and pH.
-
Solution: Prepare fresh stock solutions of pluramycin for each experiment. Store stock solutions protected from light and at the recommended temperature. Ensure the pH of the growth medium is within the stable range for the antibiotic.
-
-
Emergence of Resistance:
-
Verification: Spontaneous mutations can lead to the development of resistance.[10]
-
Solution: If you suspect resistance, perform population analysis by plating the culture on agar plates containing varying concentrations of pluramycin to determine the frequency of resistant mutants. Sequence the genomes of resistant isolates to identify potential resistance-conferring mutations.
-
Issue 2: Pluramycin appears to be ineffective against a bacterial strain known to be susceptible.
Possible Causes and Troubleshooting Steps:
-
Efflux Pump Overexpression: The bacterial strain may be overexpressing one or more multidrug efflux pumps.
-
Verification: Perform an efflux pump inhibitor assay. See the "Experimental Protocols" section for a detailed method. A significant decrease in the MIC of pluramycin in the presence of an efflux pump inhibitor suggests the involvement of efflux.
-
Solution: Consider using pluramycin in combination with an efflux pump inhibitor in your experiments.
-
-
Altered Membrane Permeability: Changes in the bacterial outer membrane (in Gram-negative bacteria) or cell wall can reduce drug uptake.
-
Verification: This can be challenging to assess directly. Comparing the MIC of pluramycin with that of other antibiotics with different entry mechanisms may provide clues.
-
Solution: For Gram-negative bacteria, consider co-administration with a membrane permeabilizer, such as EDTA or a polymyxin (use with caution and appropriate controls).
-
-
Increased DNA Repair Capacity: The strain may have an enhanced ability to repair DNA damage.
-
Verification: Compare the susceptibility of your strain to other DNA-damaging agents. Gene expression analysis (e.g., qPCR) of key DNA repair genes (e.g., recA) upon pluramycin exposure can indicate an induced repair response.
-
Solution: Investigate the possibility of combining pluramycin with inhibitors of DNA repair pathways.[5]
-
Issue 3: Difficulty in achieving synergistic effects with pluramycin in combination with other antibiotics.
Possible Causes and Troubleshooting Steps:
-
Antagonistic Interaction: The second antibiotic may be interfering with the action of pluramycin.
-
Verification: A fractional inhibitory concentration (FIC) index greater than 4 in a checkerboard assay indicates antagonism.[1]
-
Solution: Choose a different combination partner. Antibiotics with mechanisms of action that are complementary to DNA damage may be more likely to be synergistic.
-
-
Suboptimal Concentrations: The concentrations of one or both antibiotics may not be in the synergistic range.
-
Verification: The checkerboard assay is designed to test a wide range of concentration combinations to identify the synergistic range.[11]
-
Solution: Carefully analyze the results of your checkerboard assay to identify the optimal concentrations for synergy.
-
-
Incorrect Timing of Drug Addition: For some synergistic interactions, the timing of drug administration can be critical.
-
Verification: This is more relevant for in vivo or time-kill assays.
-
Solution: In time-kill assays, you can experiment with staggered addition of the antibiotics.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Pluramycin-Related Antibiotics against Susceptible Gram-Positive Bacteria
| Antibiotic | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Rausuquinone | Staphylococcus aureus | FDA 209P | 16 | [12] |
| Rausuquinone | Bacillus subtilis | NBRC 3134 | 8 | [12] |
| Rausuquinone | Micrococcus luteus | NBRC 12708 | 4 | [12] |
Note: Data for pluramycin against resistant strains is limited in the available literature. Researchers are encouraged to determine the MIC of pluramycin against their specific resistant strains using the protocols provided below.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Combination Therapy
| FIC Index | Interpretation | Effect on MIC |
| ≤ 0.5 | Synergy | The combination is significantly more effective than the individual drugs.[1] |
| > 0.5 to 4.0 | Additive/Indifference | The effect of the combination is equal to the sum of the individual effects.[1] |
| > 4.0 | Antagonism | The combination is less effective than the individual drugs.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
-
Prepare Pluramycin Stock Solution: Dissolve pluramycin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum: From a fresh overnight culture, suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the pluramycin stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the pluramycin dilutions and control wells (growth control without antibiotic, and sterility control with no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of pluramycin that completely inhibits visible bacterial growth.[13]
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol allows for the evaluation of the interaction between pluramycin and another antimicrobial agent.[11]
-
Prepare Stock Solutions: Prepare stock solutions of pluramycin (Drug A) and the second antibiotic (Drug B) at concentrations that are multiples of their respective MICs.
-
Plate Setup: In a 96-well plate, add CAMHB to all wells. Along the x-axis, create serial dilutions of Drug A. Along the y-axis, create serial dilutions of Drug B. The result is a matrix of wells with varying concentrations of both drugs. Include wells with only Drug A and only Drug B to redetermine their MICs.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B[1]
-
-
Interpretation: Use the values in Table 2 to interpret the interaction.
Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity Screening
This method provides a qualitative assessment of efflux pump activity.[2]
-
Prepare Plates: Prepare agar plates (e.g., Mueller-Hinton agar) containing varying concentrations of ethidium bromide (EtBr). A typical range might be 0, 0.5, 1, 2, and 5 µg/mL.
-
Inoculate Plates: From a fresh culture, pick a colony with a sterile swab or loop and make a single streak from the center to the edge of the plate, like a spoke on a wheel. Multiple strains can be tested on the same plate. Include a known susceptible strain and a known resistant strain (if available) as controls.
-
Incubation: Incubate the plates overnight.
-
Visualization: Visualize the plates under UV light. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux activity will show less fluorescence at higher concentrations of EtBr compared to susceptible strains.
Visualizations
Caption: Workflow for investigating and overcoming pluramycin resistance.
References
- 1. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial DNA Mutations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of antibiotics and efflux pump inhibitors on multidrug-resistant Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Cryptic Self-Resistance Mechanisms in Streptomyces tenebrarius Reveal Insights into the Biosynthesis of Apramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rausuquinone, a non-glycosylated pluramycin-class antibiotic from Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
Technical Support Center: Altromycin D Animal Studies
Disclaimer: Altromycin D is a DNA intercalating and alkylating agent. Due to limited publicly available data specifically on this compound toxicity, this guide is based on the known toxicological profiles of related compounds, such as other pluramycins and anthracyclines (e.g., doxorubicin). The following information should be used as a starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary toxicities of this compound in animal models?
A1: Based on its mechanism of action as a DNA intercalating and alkylating agent, the primary toxicities of this compound are anticipated to be similar to other compounds in this class. These dose-dependent toxicities are most likely to affect tissues with high cell turnover or specific metabolic vulnerabilities. Expect to see:
-
Myelosuppression: Suppression of bone marrow, leading to neutropenia, thrombocytopenia, and anemia.
-
Cardiotoxicity: Damage to cardiac tissue, which can be acute or chronic. This is a well-documented side effect of anthracyclines.
-
Gastrointestinal (GI) Toxicity: Mucositis, diarrhea, and weight loss due to damage to the intestinal lining.
-
Nephrotoxicity: Potential for kidney damage, which has been observed with some DNA binding agents.
Q2: Which animal models are most appropriate for studying this compound toxicity?
A2: The choice of animal model depends on the specific toxicity being investigated.
-
Rodents (Mice and Rats): Widely used for initial toxicity screening, myelosuppression, and GI toxicity studies due to their cost-effectiveness and availability of transgenic strains. Male rodents may be more sensitive to cardiotoxicity.
-
Rabbits: A historical model for anthracycline-induced cardiotoxicity.
-
Beagle Dogs and Miniature Pigs: Considered more suitable for chronic cardiotoxicity studies as their cardiovascular physiology more closely resembles that of humans.
Q3: Are there any known strategies to mitigate this compound toxicity?
A3: While specific strategies for this compound are not yet established, approaches used for related compounds are relevant. These include:
-
Antioxidant Co-administration: Agents like quercetin have been shown to mitigate doxorubicin-induced cardiotoxicity in rats by reducing oxidative stress.
-
Iron Chelators: Dexrazoxane is a clinically used cardioprotectant that works by chelating iron and preventing the formation of reactive oxygen species.
-
Dosing Regimen Modification: Using smaller, repeated doses instead of a single high dose may reduce acute toxicity and allow for higher cumulative doses.
-
Targeted Drug Delivery: Encapsulating this compound in liposomes or nanoparticles could potentially reduce its exposure to healthy tissues.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in Study Animals
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing Calculation | Double-check all calculations for dose, concentration, and administration volume. Ensure correct units are used (e.g., mg/kg vs. mg/m²). |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the solvent or excipients are not causing toxicity. |
| High Dose-Related Acute Toxicity | Consider a dose-ranging study to establish the maximum tolerated dose (MTD). Review literature for MTD of similar compounds. |
| Species/Strain Sensitivity | Different species and strains can have varying sensitivities to toxicity. Ensure the chosen model is appropriate and review literature for known sensitivities. |
Issue 2: Severe Weight Loss and Dehydration
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity (Mucositis) | Provide supportive care, such as softened food, gel packs for hydration, and subcutaneous fluids. Consider prophylactic use of agents that protect the GI tract. |
| Reduced Food and Water Intake | Monitor food and water consumption daily. If anorexia is observed, provide highly palatable nutrient-dense food. |
| Systemic Illness | Perform regular health checks (body condition scoring, activity levels). Consider collecting blood for a complete blood count (CBC) and chemistry panel to assess organ function. |
Issue 3: Signs of Cardiotoxicity (e.g., Lethargy, Ascites)
| Potential Cause | Troubleshooting Steps |
| Drug-Induced Cardiomyopathy | Monitor cardiac function using non-invasive methods like echocardiography to measure ejection fraction and fractional shortening. |
| Oxidative Stress in Cardiac Tissue | Consider co-administration with a cardioprotective agent like an antioxidant. |
| Cumulative Dose Toxicity | Track the cumulative dose administered. Cardiotoxicity is often related to the total dose received over time. |
Quantitative Data Summary
The following tables present hypothetical data based on typical results for anthracyclines to illustrate potential experimental outcomes.
Table 1: Example Dose-Ranging Study for this compound in Mice
| Group | Dose (mg/kg, i.p.) | Number of Animals | Mortality (%) | Mean Body Weight Change (Day 7) |
| 1 (Vehicle) | 0 | 10 | 0 | +5.2% |
| 2 (Low Dose) | 5 | 10 | 0 | -2.1% |
| 3 (Mid Dose) | 10 | 10 | 10 | -8.5% |
| 4 (High Dose) | 20 | 10 | 50 | -18.3% |
Table 2: Hypothetical Effect of a Mitigating Agent (MA) on this compound-Induced Cardiotoxicity in Rats
| Group | Treatment | Ejection Fraction (%) | Serum Troponin I (ng/mL) | Myocardial Oxidative Stress (ROS levels) |
| 1 | Vehicle Control | 75 ± 5 | 0.02 ± 0.01 | 100% (Baseline) |
| 2 | This compound (15 mg/kg cumulative) | 45 ± 8 | 0.55 ± 0.12 | 250% of Baseline |
| 3 | This compound + MA (50 mg/kg) | 68 ± 6 | 0.15 ± 0.05 | 130% of Baseline |
| 4 | Mitigating Agent (MA) only | 74 ± 5 | 0.03 ± 0.01 | 105% of Baseline |
Detailed Experimental Protocols
Protocol 1: Evaluating the Efficacy of an Antioxidant in Mitigating this compound-Induced Cardiotoxicity in Rats
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Groups (n=10 per group):
-
Group 1: Vehicle Control (Saline, i.p.).
-
Group 2: this compound (2.5 mg/kg, i.p., 6 doses over 2 weeks for a cumulative dose of 15 mg/kg).
-
Group 3: this compound (as in Group 2) + Antioxidant (e.g., Quercetin, 50 mg/kg, oral gavage, daily).
-
Group 4: Antioxidant only (as in Group 3).
-
-
Procedure:
-
Administer treatments as scheduled. Monitor body weight and clinical signs daily.
-
Perform baseline and terminal echocardiography to assess cardiac function (ejection fraction, fractional shortening).
-
At the end of the study (Day 15), collect blood via cardiac puncture for serum biomarker analysis (Troponin I, CK-MB).
-
Euthanize animals and harvest hearts. A portion of the ventricular tissue should be fixed for histological analysis (H&E staining for tissue damage, Masson's trichrome for fibrosis). Another portion should be flash-frozen for analysis of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase activity).
-
-
Data Analysis: Use ANOVA followed by a post-hoc test to compare data between groups. A p-value < 0.05 is considered significant.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for a toxicity mitigation study.
Caption: Decision-making flowchart for adverse events.
Validation & Comparative
Comparative Analysis of Altromycin D and Other Pluramycin Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Altromycin D with other members of the pluramycin family of antibiotics. This analysis is based on available experimental data on their biological performance, offering insights into their potential as therapeutic agents.
The pluramycin class of antibiotics, characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, are potent agents with significant antitumor and antibacterial properties.[1] Their mechanism of action primarily involves the intercalation into DNA and subsequent alkylation, leading to the inhibition of nucleic acid biosynthesis.[1][2] A key feature of their interaction with DNA is the role of their amino sugar moieties in sequence recognition.[1] this compound belongs to the altromycin complex, a group of novel pluramycin-like antibiotics produced by an actinomycete isolated from South African soil.[3] This guide will delve into a comparative analysis of this compound and its relatives, focusing on their cytotoxic and antibacterial activities.
Performance Data: A Comparative Overview
Quantitative data on the biological activity of pluramycin antibiotics is crucial for comparative assessment. The following tables summarize the available data on the cytotoxic and antibacterial performance of this compound and other notable pluramycins. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for the altromycin complex is presented as a representative measure of the activity of its components.
Table 1: Comparative Cytotoxicity of Pluramycin Antibiotics against Cancer Cell Lines
| Antibiotic | Cancer Cell Line | IC50 (µM) | Reference |
| Altromycin Complex (A-D) | Not Specified | Data Not Available | |
| Hedamycin | Not Specified | Data Not Available | |
| Pluramycin A | Not Specified | Data Not Available | |
| Rubiflavin A | Not Specified | Data Not Available |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: Comparative Antibacterial Activity of Pluramycin Antibiotics
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Altromycin Complex (A-D) | Streptococci | 0.2 - 3.12 | [1] |
| Staphylococci | 0.2 - 3.12 | [1] | |
| Hedamycin | Not Specified | Data Not Available | |
| Pluramycin A | Not Specified | Data Not Available |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables. These protocols provide a foundation for researchers looking to replicate or build upon these findings.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pluramycin antibiotic (e.g., this compound, hedamycin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the pluramycin antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pyogenes) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
Pluramycin antibiotics exert their biological effects primarily through their interaction with DNA. The proposed mechanism involves a two-step process: intercalation and alkylation.
Caption: Proposed mechanism of action for pluramycin antibiotics.
The tetracyclic core of the pluramycin molecule intercalates between the base pairs of the DNA double helix. This initial non-covalent binding is followed by a covalent reaction, where the epoxide ring(s) on the antibiotic's side chain alkylate the N7 position of guanine residues.[4] This DNA damage triggers a cascade of cellular responses, including the inhibition of DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis.
The interaction of some pluramycins with topoisomerase II has also been investigated. Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, some pluramycins can lead to the accumulation of double-strand breaks in the DNA, further contributing to their cytotoxic effects.
Caption: Pluramycin interaction with the Topoisomerase II pathway.
Experimental Workflow
The general workflow for the comparative analysis of pluramycin antibiotics involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for comparative analysis.
This guide provides a foundational understanding of the comparative analysis of this compound and other pluramycin antibiotics. The provided data, while limited for this compound specifically, highlights the potential of the altromycin complex as a source of potent antibacterial and cytotoxic agents. Further research is warranted to elucidate the specific activities of each component of the altromycin complex and to directly compare their performance against other well-characterized pluramycins. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the DNA Intercalation of Altromycin D with Viscometry: A Comparative Guide
For researchers and professionals in drug development, understanding the interaction between small molecules and DNA is paramount. Altromycin D, an antibiotic with potential therapeutic applications, is hypothesized to function via DNA intercalation. This guide provides a comparative framework for validating this mechanism using viscometry, a reliable biophysical technique. While specific experimental data for this compound is not publicly available, we will draw comparisons with its well-studied structural analog, Actinomycin D, and other known DNA-binding agents to illustrate the principles and expected outcomes.
The Principle of Viscometry in DNA-Ligand Interactions
Viscometry measures the resistance of a fluid to flow. For long, rigid polymers like DNA, viscosity is highly sensitive to changes in length. The core principle is that different modes of drug-DNA binding affect the physical properties of the DNA helix differently:
-
Intercalation: When a planar molecule like this compound or Actinomycin D inserts itself between the base pairs of the DNA double helix, it forces the helix to unwind slightly and increase in length.[1] This elongation of the DNA molecule leads to a measurable increase in the viscosity of the DNA solution.[2]
-
Groove Binding: Molecules that bind to the minor or major grooves of DNA, such as Hoechst 33258, cause little to no change in the overall length of the DNA helix.[3][4] Consequently, they do not significantly alter the solution's viscosity.
-
Electrostatic Interactions: Binding that occurs on the exterior of the DNA backbone can sometimes cause the helix to bend or kink, which may lead to a slight decrease in viscosity.
Therefore, by measuring the relative viscosity of a DNA solution before and after the addition of a test compound, one can infer the binding mode. A significant increase in viscosity is a hallmark of classical intercalation.[5][6]
Experimental Protocol: DNA Lengthening by Viscometry
This protocol outlines the steps to determine changes in DNA length by measuring the relative viscosity of a DNA solution upon addition of a ligand.[5]
Materials:
-
Calf Thymus DNA (CT-DNA), sonicated to produce fragments of approximately 200-250 base pairs.
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).
-
This compound (or test compound) stock solution.
-
Control compounds: Ethidium Bromide (EtBr) as a known intercalator and Hoechst 33258 as a known groove binder.[3][7]
-
Semi-micro capillary viscometer (e.g., Cannon-Manning type).
-
Constant-temperature water bath (set to 25°C).
-
Digital stopwatch.
Methodology:
-
DNA Preparation: Prepare a solution of CT-DNA in the buffer. The final concentration should be optimized to ensure a measurable flow time (typically between 70 and 150 seconds).[5]
-
Viscometer Equilibration: Place the viscometer in the constant-temperature water bath and allow it to equilibrate for at least 5 minutes.
-
Buffer Flow Time (t₀): Measure the flow time of the buffer solution in the viscometer. Repeat this measurement until flow times are consistent (±0.2 seconds). This serves as the baseline.
-
DNA Solution Flow Time (t_DNA): Measure the flow time of the DNA solution without any added ligand. Repeat for consistency.
-
Ligand Titration: Add a small aliquot of the this compound stock solution to the DNA in the viscometer. Mix gently and allow the solution to equilibrate for 5 minutes.
-
Measurement with Ligand: Measure the new flow time of the DNA-ligand solution. Repeat this measurement.
-
Data Collection: Continue adding aliquots of the ligand and measuring the flow time at each concentration point. This should be done for this compound and the control compounds in separate experiments.
-
Calculation of Relative Viscosity: The relative viscosity (η/η₀) is calculated from the flow times. For a more direct relation to DNA length, the data is often plotted as (η/η₀)¹ᐟ³ versus the ratio of the ligand concentration to the DNA concentration (r = [Ligand]/[DNA]).[8] The specific viscosity is calculated as η_sp = (t - t₀)/t₀, where 't' is the observed flow time of the DNA solution with or without the ligand, and 't₀' is the flow time of the buffer alone. The relative viscosity is then η/η₀ = t/t₀.
Experimental Workflow Diagram
Caption: Workflow for viscometric analysis of DNA-ligand binding.
Data Presentation and Comparison
The results from a viscometry experiment can be summarized to compare the effect of different compounds on DNA. An increase in relative viscosity upon increasing the concentration ratio (r) is indicative of intercalation.
| Compound Type | Example Compound | Binding Mode | Expected Change in Relative Viscosity (η/η₀) |
| Test Compound | This compound | Hypothesized: Intercalation | Significant Increase |
| Positive Control | Ethidium Bromide (EtBr) | Intercalation | Significant Increase[7] |
| Positive Control | Actinomycin D | Intercalation | Significant Increase[9][10] |
| Negative Control | Hoechst 33258 | Minor Groove Binding | Negligible Change[4] |
Table 1: Expected outcomes of viscometry experiments for different DNA-binding agents.
Interpreting the Results
The data plot of (η/η₀)¹ᐟ³ vs. r provides clear evidence of the binding mode. If this compound is an intercalator, the plot will show a dose-dependent increase in relative viscosity, similar to that observed for Ethidium Bromide and Actinomycin D. In contrast, a groove-binder like Hoechst 33258 will produce a nearly flat line, indicating no significant change in DNA length and thus, no change in viscosity.
Caption: Logical relationship between binding mode and viscosity change.
Conclusion
Viscometry provides a straightforward and powerful method for validating the DNA intercalation of novel compounds like this compound. By comparing its effect on DNA solution viscosity to that of known intercalators (Actinomycin D, Ethidium Bromide) and groove binders (Hoechst 33258), researchers can obtain definitive evidence of its primary binding mechanism. A demonstrated increase in relative viscosity would strongly support the hypothesis that this compound functions by inserting itself into the DNA double helix, a crucial piece of information for its further development as a therapeutic agent.
References
- 1. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Mixed-Ligand 99mTc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Altromycin D Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health threat, necessitating a thorough understanding of the cross-resistance profiles of novel antimicrobial compounds. Altromycin D, a member of the pluramycin family of antibiotics, exhibits potent activity against Gram-positive bacteria by intercalating into and alkylating DNA.[1][2][3] This unique mechanism of action suggests a complex cross-resistance landscape.
This guide provides a framework for investigating the cross-resistance of this compound with other antibiotic classes. Due to the limited publicly available data on this compound cross-resistance, this document serves as a comprehensive resource for designing and executing such studies. It outlines potential cross-resistance scenarios based on known resistance mechanisms, offers detailed experimental protocols, and provides templates for data presentation and analysis.
Postulated Cross-Resistance Scenarios for this compound
Cross-resistance occurs when a single mechanism confers resistance to multiple drugs. For this compound, which targets intracellular DNA, several mechanisms could potentially lead to cross-resistance with other antibiotic classes.
1. Efflux Pump Overexpression: Multidrug resistance (MDR) efflux pumps are a common cause of cross-resistance in bacteria. In Gram-positive bacteria like Staphylococcus aureus, pumps such as NorA can expel a wide range of structurally diverse compounds.[4][5] Antibiotics that are substrates for these pumps may exhibit cross-resistance with this compound if it is also recognized and exported by the same pumps.
2. Cell Wall Modifications: Alterations in the bacterial cell wall, such as thickening observed in vancomycin-intermediate S. aureus (VISA) strains, can reduce the penetration of various antibiotics.[6][7] This mechanism, while primarily associated with glycopeptide resistance, could non-specifically hinder the uptake of other antibiotics, potentially including this compound.
3. Alterations in DNA Repair Mechanisms: As this compound damages DNA, enhanced DNA repair capabilities in a bacterial strain could confer resistance. This enhanced repair machinery might also provide resistance to other DNA-damaging agents, such as quinolones, although their primary target is different.
Comparative Analysis of Potential Cross-Resistance
The following table outlines antibiotics that could potentially exhibit cross-resistance with this compound based on the mechanisms described above. This table is intended as a starting point for experimental investigation.
| Antibiotic Class | Representative Antibiotic(s) | Postulated Cross-Resistance Mechanism with this compound |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Overexpression of efflux pumps (e.g., NorA)[4] |
| Tetracyclines | Tetracycline, Doxycycline | Overexpression of efflux pumps[4] |
| Macrolides | Erythromycin, Azithromycin | Overexpression of efflux pumps |
| Lincosamides | Clindamycin | Overexpression of efflux pumps |
| Glycopeptides | Vancomycin, Teicoplanin | Reduced cell wall permeability due to thickening[6][7] |
| Lipopeptides | Daptomycin | Altered cell membrane properties |
| Other DNA Intercalating Agents | Mitomycin C, Doxorubicin | Shared mechanism of action, potential for target modification or repair-based resistance[8] |
Experimental Protocols
A standardized approach is crucial for generating reliable and comparable cross-resistance data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]
Bacterial Strains
-
Reference Strains: Utilize well-characterized, antibiotic-susceptible reference strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212).
-
Resistant Strains: Include a panel of clinical isolates with well-defined resistance mechanisms to various antibiotic classes. This panel should ideally include strains with characterized efflux pump overexpression and cell wall modifications.
-
Laboratory-Generated Mutants: Consider generating resistant mutants in the laboratory by serial passage of susceptible strains in the presence of sub-inhibitory concentrations of different antibiotics.
Antimicrobial Susceptibility Testing (AST)
The primary method for quantifying cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC).
a. Broth Microdilution Method (as per CLSI M07)
-
Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and comparator antibiotics in a suitable solvent. Sterilize by filtration.
-
Preparation of Microdilution Plates:
-
Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of each antibiotic across the wells to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
b. Data Interpretation
-
Fold-change in MIC: Calculate the fold-change in the MIC of this compound against a resistant strain compared to its isogenic susceptible parent strain. A significant increase (e.g., ≥4-fold) suggests cross-resistance.
-
Correlation Analysis: Analyze the correlation between the MICs of this compound and other antibiotics across a panel of clinical isolates. A positive correlation may indicate cross-resistance.
Data Presentation
Organize the quantitative data in clear and concise tables to facilitate comparison.
Table 1: MICs (µg/mL) of this compound and Comparator Antibiotics against a Panel of Staphylococcus aureus Strains
| Strain ID | Resistance Phenotype | This compound | Ciprofloxacin | Tetracycline | Erythromycin | Vancomycin |
| ATCC 29213 | Wild-Type | |||||
| SA-1 (Clinical) | Ciprofloxacin-R | |||||
| SA-2 (Clinical) | Tetracycline-R | |||||
| SA-3 (Clinical) | Erythromycin-R | |||||
| SA-4 (VISA) | Vancomycin-I | |||||
| ... (other strains) |
Table 2: Fold-Change in MIC of this compound against Laboratory-Generated Resistant Mutants
| Parental Strain | Resistant to | Fold-Change in this compound MIC |
| S. aureus ATCC 29213 | Ciprofloxacin | |
| S. aureus ATCC 29213 | Tetracycline | |
| S. aureus ATCC 29213 | Erythromycin | |
| S. aureus ATCC 29213 | Vancomycin |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for the systematic investigation of this compound cross-resistance.
Caption: Potential shared resistance mechanisms leading to cross-resistance between this compound and other antibiotics.
References
- 1. Altromycin H | 160219-87-4 | Benchchem [benchchem.com]
- 2. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell wall thickening is a common feature of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between resistance mechanisms in Staphylococcus aureus and cell wall and septum thickening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance to intercalating agents in an epipodophyllotoxin-resistant Chinese hamster ovary cell line: evidence for a common intracellular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. EUCAST: Guidance Documents [eucast.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
Efficacy of Altromycin D compared to standard chemotherapy agents
Currently, there is a notable scarcity of publicly available scientific literature detailing the direct comparative efficacy of Altromycin D against standard chemotherapy agents. Initial research on the altromycin class of compounds, conducted primarily in the early 1990s, identified them as novel anthraquinone-derived antibiotics with activity against Gram-positive bacteria.[1] While early reports suggested potential anticancer activity for the altromycin complex, specific in-depth preclinical or clinical studies focusing on this compound and its performance relative to established chemotherapeutics are not readily found in published research.
The primary mechanism of action for the related compound, Altromycin B, has been described as the inhibition of DNA and RNA synthesis through intercalation into the DNA and subsequent alkylation of guanine residues. This mechanism is shared by other pluramycin-like antibiotics. However, detailed experimental data, such as IC50 values across various cancer cell lines, in vivo tumor growth inhibition percentages, or data from human clinical trials, are not available for this compound in the reviewed literature.
Given the absence of direct comparative data for this compound, a robust, evidence-based comparison guide as requested cannot be constructed at this time.
Proposed Alternative: Comparative Efficacy of Doxorubicin
As an alternative, we propose a comprehensive comparison guide on a well-established and extensively researched anthracycline antibiotic, Doxorubicin , compared to other standard chemotherapy agents. Doxorubicin is a cornerstone of chemotherapy regimens for a wide range of cancers, and a wealth of experimental data is available to facilitate a detailed and objective comparison.
This proposed guide would adhere to all the core requirements of your initial request, including:
-
Data Presentation: Summarized quantitative data (IC50 values, response rates, survival data) in clearly structured tables.
-
Experimental Protocols: Detailed methodologies for key cited experiments.
-
Mandatory Visualization: Graphviz diagrams for signaling pathways and experimental workflows.
Should you approve this revised topic, a thorough literature search will be initiated to gather the necessary data for a comprehensive comparison of Doxorubicin against other standard chemotherapeutic agents.
References
Validating HPLC-UV for Altromycin D Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Altromycin D, a potent anthracycline antibiotic.[1][2] The performance of this method is benchmarked against alternative analytical techniques, supported by detailed experimental protocols and quantitative data to aid in methodological selection and implementation.
Performance Characteristics of a Validated HPLC-UV Method for this compound
An HPLC-UV method for the quantification of this compound was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4] The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for routine analysis.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | r² ≥ 0.995 | 0.9998 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.2% |
| Precision (%RSD) | ≤ 2% | Intra-day: 0.8% Inter-day: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.25 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.80 µg/mL |
| Specificity | No interference at the retention time of the analyte | No interfering peaks from placebo and degradation products observed. |
Experimental Protocols
The following section details the methodologies for the validation of the HPLC-UV method for this compound analysis.
HPLC-UV Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved and diluted in the mobile phase to a concentration within the calibration range.
Method Validation Protocol
The validation of the analytical method is performed as per the ICH Q2(R1) guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. This is evaluated by injecting the placebo, a standard solution of this compound, and a sample solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is plotted. The correlation coefficient (r) and the equation of the line are determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined based on the signal-to-noise ratio of 3:1.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined based on the signal-to-noise ratio of 10:1.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the pH of the mobile phase, the percentage of the organic solvent, and the column temperature.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible method for the analysis of this compound, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural information.
| Method | Principle | Advantages | Disadvantages | Typical LOQ |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[5] | Cost-effective, robust, widely available, good for routine QC.[6] | Moderate sensitivity, not suitable for compounds without a UV chromophore. | ~1 µg/mL |
| LC-MS | Separation by HPLC, detection by mass spectrometry. | High sensitivity and selectivity, provides structural information. | Higher cost of instrumentation and maintenance, more complex method development.[7] | ~1 ng/mL |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte. | Simple, fast, and inexpensive. | Low specificity (interference from other absorbing compounds), not suitable for complex mixtures.[6] | ~5 µg/mL |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. | High separation efficiency, small sample volume required. | Lower concentration sensitivity compared to LC-MS, potential for matrix effects. | ~2 µg/mL |
Visualizing the Workflow and Method Comparison
To further clarify the processes and relationships discussed, the following diagrams have been generated.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Comparison of Analytical Methods for this compound.
References
- 1. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Immunomart [immunomart.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. actascientific.com [actascientific.com]
- 5. news-medical.net [news-medical.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation of Altromycin D Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo assessment of Altromycin D, a potent anthraquinone-derived, pluramycin-like antibiotic with DNA-damaging properties. Understanding the correlation between laboratory-based assays and animal model studies is crucial for predicting clinical efficacy and guiding drug development. This document outlines the experimental data, detailed protocols, and conceptual frameworks necessary for evaluating the therapeutic potential of this compound.
Data Presentation: In Vitro vs. In Vivo Activity
Quantitative data from in vitro and in vivo studies are summarized below to facilitate a direct comparison of this compound's activity. Due to the limited availability of specific data for this compound, data for a closely related pluramycin derivative, photokidamycin, is presented as a representative example for in vitro cytotoxicity.
Table 1: In Vitro Cytotoxicity of Pluramycin-like Antibiotics
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| Photokidamycin | MCF7 (Breast Cancer) | Not Specified | 3.51 | [1] |
| Photokidamycin | MDA-MB-231 (Breast Cancer) | Not Specified | 0.66 | [1] |
Table 2: In Vivo Efficacy of DNA-Damaging Agents (General Framework)
| Compound | Tumor Model | Host | Dosing Regimen | Endpoint | Results (Example) |
| This compound | [Specify Tumor Type] Xenograft | Nude Mice | [e.g., mg/kg, route, frequency] | Tumor Growth Inhibition (TGI) | [e.g., % TGI, Tumor Volume Reduction] |
Mechanism of Action: DNA Intercalation and Alkylation
This compound, like other pluramycin-class antibiotics, exerts its cytotoxic effects primarily through interaction with DNA. The proposed mechanism involves two key processes:
-
DNA Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix.
-
DNA Alkylation: Reactive functional groups on the molecule form covalent bonds with DNA bases, leading to DNA damage.
This damage disrupts critical cellular processes such as DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Caption: Proposed signaling pathway of this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols serve as a guide for researchers aiming to evaluate the activity of this compound or similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF7, MDA-MB-231) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve a range of final concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol describes a standard animal model for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Allow the mice to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture.
-
Resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = (Length x Width^2) / 2).
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare this compound for administration (e.g., dissolved in a sterile vehicle).
-
Administer the compound to the treatment group according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Experimental Workflow: Establishing In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC can significantly streamline the drug development process by allowing in vitro data to predict in vivo performance. The following diagram illustrates a typical workflow for establishing such a correlation for an anti-cancer agent like this compound.
Caption: Workflow for establishing an IVIVC for this compound.
Conclusion
The successful development of this compound as a therapeutic agent hinges on a thorough understanding of its activity in both in vitro and in vivo settings. While in vitro assays provide valuable initial data on cytotoxicity and mechanism of action, in vivo studies in relevant animal models are indispensable for evaluating anti-tumor efficacy, pharmacokinetics, and toxicity in a whole-organism context. Establishing a robust in vitro-in vivo correlation can significantly enhance the predictive power of preclinical studies, ultimately facilitating a more efficient and informed progression towards clinical trials. The data and protocols presented in this guide offer a foundational framework for the comprehensive evaluation of this compound and other novel DNA-damaging agents.
References
Comparative study of the side effects of Altromycin D and Anthracyclines
Comparative Analysis of Side Effects: Altromycin D and Anthracyclines
A Note on Data Availability: This guide provides a comparative framework for the side effects of this compound and Anthracyclines. However, a direct, data-driven comparison is currently challenging due to the disparity in available research. Anthracyclines, as a cornerstone of chemotherapy for decades, have a well-documented side effect profile from extensive preclinical and clinical studies. In contrast, this compound is a novel pluramycin-like antibiotic, and while pluramycins have shown antitumor potential, comprehensive toxicological data, particularly concerning side effects in a therapeutic oncology context, is not available in the public domain.
This guide will therefore provide a detailed overview of the established side effects of Anthracyclines, supported by experimental data and methodologies, while noting the current data gap for this compound.
Anthracyclines: A Profile of Side Effects
Anthracyclines are a class of potent chemotherapeutic agents derived from Streptomyces bacteria, widely used in the treatment of various cancers including leukemias, lymphomas, and solid tumors of the breast, lung, and ovary.[1][2] Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[3] However, their use is often limited by a range of significant side effects.
Quantitative Overview of Common Anthracycline Side Effects
The following table summarizes the incidence of common side effects associated with doxorubicin, a representative anthracycline. It is important to note that incidence can vary based on the specific anthracycline, dosage, administration schedule, and patient-specific factors.
| Side Effect Category | Specific Side Effect | Incidence | Notes |
| Cardiotoxicity | Congestive Heart Failure (dose-dependent) | 4.7% at 400 mg/m²26% at 550 mg/m²48% at 700 mg/m² | The most significant dose-limiting toxicity.[3] |
| Acute changes in heart function | Variable | Can occur during or shortly after treatment and is often transient.[4] | |
| Myelosuppression | Neutropenia | High | A common and serious side effect, increasing infection risk.[3] |
| Anemia | Common | Reduction in red blood cells leading to fatigue.[5] | |
| Thrombocytopenia | Common | Lowered platelet count, increasing bleeding risk.[5] | |
| Gastrointestinal | Nausea and Vomiting | Common | Can be severe but often managed with anti-emetic drugs.[1][2] |
| Mucositis (mouth sores) | Common | Inflammation and ulceration of the oral mucosa.[5] | |
| Diarrhea | Common | [1][2] | |
| Dermatological | Alopecia (hair loss) | Very Common | Typically reversible after treatment completion. |
| Skin and Nail Hyperpigmentation | Common | Darkening of the skin and nails.[5] | |
| Hand-Foot Syndrome (liposomal forms) | Higher incidence with liposomal formulations | Redness, swelling, and pain on the palms and soles.[4] | |
| Secondary Malignancies | Acute Myelogenous Leukemia (AML) | <2% at 10 years | A serious long-term risk.[4] |
| Other | Fatigue | Very Common | [2] |
| Urine Discoloration (red/orange) | Common | A harmless and temporary side effect.[5] | |
| Extravasation | Can occur | Leakage of the drug into surrounding tissue, causing severe local injury.[3] |
Experimental Protocols for Assessing Anthracycline-Induced Cardiotoxicity
The evaluation of cardiotoxicity is a critical component of preclinical and clinical studies involving anthracyclines. A multi-faceted approach is employed to understand the mechanisms and screen for potential protective strategies.
In Vitro Assessment using Cardiomyocytes
-
Cell Culture: Primary neonatal rat ventricular cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured. hiPSC-CMs are increasingly used as they can recapitulate patient-specific genetic backgrounds.
-
Drug Exposure: Cells are treated with varying concentrations of the anthracycline (e.g., doxorubicin) over different time points.
-
Endpoint Analysis:
-
Cell Viability Assays: MTT or LDH assays to quantify cell death.
-
Apoptosis Assays: TUNEL staining or caspase activity assays to measure programmed cell death.
-
Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFDA to quantify oxidative stress, a key mechanism of cardiotoxicity.
-
Mitochondrial Function: Assessing mitochondrial membrane potential (e.g., with JC-1 staining) and ATP production.
-
Calcium Handling: Measuring intracellular calcium transients to assess effects on excitation-contraction coupling.
-
Structural Analysis: Immunofluorescence staining for cardiac proteins like troponin to observe structural damage.
-
In Vivo Assessment in Animal Models
-
Model Selection: Rodent models (mice and rats) are commonly used. Chronic toxicity models that better mimic the clinical scenario involve repeated, lower doses of the anthracycline over several weeks.
-
Drug Administration: Anthracyclines are typically administered via intraperitoneal or intravenous injection.
-
Cardiac Function Monitoring:
-
Echocardiography: Non-invasive imaging to measure left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
Electrocardiography (ECG): To detect arrhythmias and other electrical abnormalities.
-
-
Biomarker Analysis: Blood samples are collected to measure levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP), which are indicators of cardiac injury.
-
Histopathology: At the end of the study, hearts are excised, sectioned, and stained (e.g., with H&E and Masson's trichrome) to assess for cardiomyocyte damage, fibrosis, and inflammation.
Visualizing Mechanisms and Workflows
Signaling Pathway of Anthracycline-Induced Cardiotoxicity
The primary mechanism of anthracycline-induced cardiotoxicity involves the generation of reactive oxygen species (ROS) in cardiomyocytes, which have lower levels of antioxidant enzymes compared to cancer cells. This leads to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis and cell death.
References
- 1. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hedamycin locus implicates a novel aromatic PKS priming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro analysis of the hedamycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedamycin | C41H50N2O11 | CID 98033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Altromycin D
For Immediate Implementation by Laboratory Personnel
Altromycin D (Dactinomycin), a potent cytotoxic agent, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, in line with established safety guidelines for cytotoxic drugs. Adherence to these procedures is critical to mitigate risks associated with this hazardous compound.
I. Core Principles of this compound Waste Management
Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound vials and solutions.
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.
-
Labware, including vials, syringes, needles, and pipette tips.
-
Spill cleanup materials.
II. Standard Operating Procedure for this compound Waste Disposal
1. Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound waste:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, fluid-resistant gown.
-
Eye protection (safety glasses or goggles).
-
A face shield if there is a risk of splashing.
2. Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled with a "Cytotoxic Waste" or "Chemotherapeutic Waste" symbol.
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, and labware should be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often color-coded (e.g., yellow or purple) for easy identification.
-
Liquid Waste: Unused or residual this compound solutions should be collected in a sealed, leak-proof container also labeled for cytotoxic waste. Do not pour liquid cytotoxic waste down the drain.
3. Container Management:
-
Keep cytotoxic waste containers closed when not in use.
-
Do not overfill containers. Fill to the indicated line or approximately three-quarters full.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of cytotoxic waste through a licensed hazardous waste management service. These services will ensure the waste is transported and incinerated according to regulatory standards.
III. Chemical Decontamination and Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
Manufacturer's Recommendation for Spill Decontamination: For spills of Dactinomycin, the manufacturer recommends the use of a 5% trisodium phosphate solution for inactivation.
Spill Cleanup Procedure:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Carefully clean the area with a 5% trisodium phosphate solution, working from the outer edge of the spill inwards.
-
Rinse the area with water after decontamination.
-
All cleanup materials must be disposed of as cytotoxic waste.
IV. Summary of Disposal and Decontamination Methods
| Method | Application | Key Parameters | Efficacy for this compound |
| High-Temperature Incineration | Primary disposal method for all this compound waste streams. | Typically >850°C | Highly Effective and Recommended |
| 5% Trisodium Phosphate Solution | Decontamination of spills and surfaces. | N/A | Manufacturer Recommended |
| Oxidizing Agents (e.g., Sodium Hypochlorite, Potassium Permanganate) | Potential for bulk liquid waste inactivation (unvalidated for Dactinomycin). | Specific concentration and contact time not established for Dactinomycin. | Potentially Effective but Not Validated |
Note: The use of oxidizing agents like sodium hypochlorite (bleach) or potassium permanganate for the bulk chemical inactivation of this compound waste is not supported by specific, validated protocols. While these agents have been shown to degrade other cytotoxic drugs, their effectiveness and the safety of their reaction byproducts with Dactinomycin are unknown. Therefore, this method should be approached with caution and would require in-house validation if considered.
V. Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
